5-(4-Methylphenyl)-5-oxovaleric acid
Description
The exact mass of the compound 5-(4-Methylphenyl)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-5-7-10(8-6-9)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLCBLXRSXGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232257 | |
| Record name | 4-p-Toluoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833-85-2 | |
| Record name | 4-Methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-p-Toluoylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-p-Toluoylbutyric acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-p-toluoylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(p-Toluoyl)butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8HTW3SB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and characterization of 5-(4-Methylphenyl)-5-oxovaleric acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Methylphenyl)-5-oxovaleric Acid
Introduction
This compound, also known as 5-oxo-5-p-tolyl-pentanoic acid, is a keto-carboxylic acid with the molecular formula C12H14O3.[1][2] Its structure, featuring a p-substituted aromatic ring and a carboxylic acid functional group, makes it a valuable intermediate in the synthesis of various organic molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with glutaric anhydride. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl3), to generate a highly reactive acylium ion electrophile.[3]
Reaction Mechanism
The reaction proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl3, reacts with glutaric anhydride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile and attacks the acylium ion. The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance, the para-substituted product is predominantly formed.[4]
-
Rearomatization: The resulting carbocation intermediate, also known as an arenium ion or sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final product.
Caption: Reaction scheme for the Friedel-Crafts acylation of toluene.
Experimental Protocol
Materials:
-
Toluene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), concentrated
-
Water (H2O)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (0.0275 mol).[3]
-
Add 8 mL of dichloromethane to the flask.[3]
-
Cool the suspension to 0°C in an ice bath.[3]
-
In a separate beaker, dissolve glutaric anhydride (0.025 mol) in 10 mL of dichloromethane.
-
Transfer the glutaric anhydride solution to an addition funnel and add it dropwise to the stirred AlCl3 suspension over 15-20 minutes.[5]
-
Following the addition of the anhydride, add a solution of toluene (0.025 mol) in 5 mL of dichloromethane dropwise from the addition funnel.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.[3]
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).[5]
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[6]
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of water and ethanol) to obtain the pure this compound.
Characterization
The synthesized compound should be characterized using various analytical techniques to confirm its identity and purity.
Workflow for Characterization
Caption: Workflow for the characterization of the synthesized product.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C12H14O3 | [1] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Melting Point | 141-144°C | [1] |
| Appearance | Solid | [7] |
Spectroscopic Data
1H NMR Spectroscopy: The 1H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic protons: Two doublets in the range of 7.2-8.0 ppm.
-
Methylene protons adjacent to the carbonyl group: A triplet around 3.0 ppm.
-
Methylene protons adjacent to the carboxylic acid group: A triplet around 2.4 ppm.
-
Methylene protons in the middle of the chain: A multiplet around 2.0 ppm.
-
Methyl protons of the tolyl group: A singlet around 2.4 ppm.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).
13C NMR Spectroscopy: The 13C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl carbon (ketone): A signal around 200 ppm.
-
Carbonyl carbon (carboxylic acid): A signal around 178 ppm.
-
Aromatic carbons: Signals in the range of 128-145 ppm.
-
Methylene carbons: Signals in the range of 20-35 ppm.
-
Methyl carbon: A signal around 21 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O stretch (ketone): A strong absorption band around 1680 cm-1.
-
C=O stretch (carboxylic acid): A strong absorption band around 1710 cm-1.
-
O-H stretch (carboxylic acid): A broad absorption band in the range of 2500-3300 cm-1.
-
C-H stretch (aromatic): Bands above 3000 cm-1.
-
C-H stretch (aliphatic): Bands below 3000 cm-1.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A peak at m/z = 206.
-
Fragmentation: Expect to see fragments corresponding to the loss of water (m/z = 188), the carboxylic acid group (m/z = 161), and cleavage of the alkyl chain.
Conclusion
This guide has outlined a reliable method for the synthesis of this compound via Friedel-Crafts acylation and provided a comprehensive approach for its characterization. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and characterization of this compound open avenues for its application as a building block in the development of more complex molecules with potential biological activity.
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- Chemistry LibreTexts. Friedel-Crafts Reactions.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491).
- SpectraBase. 5-(4-Methylphenyl)-2-(4-nitrophenyl)-5-oxopentanoic acid ethyl ester.
- Vulcanchem. 5-(4-iso-Propylphenyl)-5-oxovaleric acid.
- YouTube.
- PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.
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Physicochemical properties of 5-(4-Methylphenyl)-5-oxovaleric acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)-5-oxovaleric acid
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 833-85-2), a keto-carboxylic acid of interest in chemical synthesis and pharmaceutical development. We will delve into its core physicochemical properties, spectroscopic signature, and the analytical methodologies required for its robust characterization. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical insights necessary for its application, grounded in established analytical principles.
Chemical Identity and Structure
This compound, also known as 5-oxo-5-p-tolyl-pentanoic acid, is an aromatic ketone and a carboxylic acid.[1][2][3] This bifunctional nature—a hydrophobic aromatic region and a hydrophilic carboxylic acid tail—governs its chemical reactivity and physical behavior.[4] Its fundamental identifiers are crucial for regulatory and research documentation.
The molecular structure consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to a five-carbon chain via a ketone functional group. The terminus of the carbon chain is a carboxylic acid.
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
The key physicochemical data for this compound are summarized below. This data is essential for predicting its behavior in various solvents, its stability, and its suitability for specific synthetic routes.
| Property | Value | Source(s) |
| CAS Number | 833-85-2 | [2][3] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3] |
| Molecular Weight | 206.24 g/mol | [1][2][3] |
| Appearance | Solid | [5] |
| Melting Point | 141-144 °C | [1] |
| pKa (Predicted) | ~4.6 | [4][6] |
| Solubility | Soluble in organic solvents | [4] |
In-Depth Physicochemical Analysis
Physical State and Melting Point
With a melting point range of 141-144 °C, this compound is a solid at room temperature.[1] The melting point is a critical indicator of purity; a sharp melting range typically signifies high purity, whereas a broad range may indicate the presence of impurities. This thermal stability is also a key parameter for designing synthetic reactions and for storage conditions, which should be in a dry, sealed place.[2]
Solubility Profile
The molecule's structure suggests amphiphilic character. The p-tolyl group provides significant hydrophobicity, while the carboxylic acid group is polar and capable of hydrogen bonding, conferring hydrophilic properties. As predicted for structurally similar compounds, it is soluble in organic solvents.[4] Its solubility in aqueous solutions is expected to be highly pH-dependent. At pH values significantly above its pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which should dramatically increase its aqueous solubility.
Acidity (pKa)
Spectroscopic and Analytical Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of this compound. The following protocols represent a self-validating system for its characterization.
Caption: A typical analytical workflow for the characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the methyl (CH₃) protons on the aromatic ring, likely around 2.4 ppm.
-
Two doublets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on the p-substituted phenyl ring.
-
A series of multiplets in the aliphatic region (approx. 2.0-3.2 ppm) for the three methylene (CH₂) groups of the valeric acid chain.
-
A broad singlet far downfield for the acidic proton of the carboxylic acid (OH), typically >10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR would confirm the presence of 12 distinct carbon environments, including signals for the ketone carbonyl (~198-200 ppm), the carboxylic acid carbonyl (~175-180 ppm), aromatic carbons, and aliphatic carbons.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups. The spectrum of this compound should exhibit characteristic absorption bands:
-
A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
Sharp C=O stretching bands. One for the aromatic ketone (approx. 1685 cm⁻¹) and another for the carboxylic acid (approx. 1710 cm⁻¹).
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H stretching bands just below 3000 cm⁻¹.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation patterns. When coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for both identification and quantification in complex mixtures.[11][12] The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed corresponding to its molecular weight of 206.24 g/mol .
Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: HPLC with UV detection is a standard, robust method for determining the purity of aromatic compounds. The p-tolyl ketone chromophore will absorb UV light, allowing for sensitive detection.
-
Methodology:
-
System: An HPLC system equipped with a UV detector.[11]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[11]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharpens the peak shape).
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the aromatic system (e.g., ~254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Protocol 2: Melting Point Determination
-
Rationale: To verify the identity and assess the purity of the solid material against a reference standard.
-
Methodology:
-
Instrument: Digital melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Heat at a rapid rate initially, then slow the ramp rate to 1-2 °C per minute when approaching the expected melting point (141 °C).
-
Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Potential Applications and Significance
Compounds like this compound are valuable intermediates in organic synthesis. The presence of two distinct reactive sites—the ketone and the carboxylic acid—allows for selective chemical modifications, making it a versatile building block. Its structural motifs are found in various biologically active molecules, suggesting its potential use in:
-
Pharmaceutical Development: As a scaffold or intermediate for synthesizing more complex molecules targeting a range of biological pathways.[13][14][15]
-
Materials Science: Use in the production of specialty polymers where its aromatic and acidic properties could be tailored for specific applications.[13]
Conclusion
This compound is a well-defined chemical entity with distinct physicochemical properties dictated by its aromatic ketone and carboxylic acid functionalities. Its characterization relies on a suite of standard analytical techniques, including NMR, MS, IR, and HPLC, which together provide a comprehensive profile of its identity, structure, and purity. The data and protocols outlined in this guide serve as a foundational resource for scientists engaged in research and development involving this versatile chemical intermediate.
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PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]
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SpectraBase. 5-(4-Methylphenyl)-2-(4-nitrophenyl)-5-oxopentanoic acid ethyl ester. [Link]
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Filo. The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. [Link]
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NIH. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. [Link]
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PubMed. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update. [Link]
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PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]
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National Institute of Standards and Technology. 5-Phenylvaleric acid - the NIST WebBook. [Link]
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MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-(p-tolyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(p-tolyl)-5-oxopentanoic acid, also known as 4-(p-Toluoyl)butyric acid, is a γ-keto acid of significant interest as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed exploration of the underlying reaction mechanisms, experimental protocols, and comparative analysis of different methodologies. The focus is placed on the widely employed Friedel-Crafts acylation of toluene with glutaric anhydride, while also considering alternative approaches. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction: The Significance of γ-Keto Acids
γ-Keto acids and their derivatives are crucial building blocks in organic synthesis. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This dual reactivity makes them valuable precursors for the synthesis of various heterocyclic systems, including pyridazinones, oxadiazoles, and other scaffolds of medicinal importance.[2][3] The aryl-substituted γ-keto acids, such as 5-(p-tolyl)-5-oxopentanoic acid, are particularly important in the development of novel therapeutic agents due to the prevalence of the aryl ketone moiety in bioactive molecules.
Primary Synthesis Route: Friedel-Crafts Acylation
The most common and direct method for the synthesis of 5-(p-tolyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of toluene with glutaric anhydride.[4][5] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.[4][5]
Mechanistic Insights
The Friedel-Crafts acylation proceeds through the generation of a highly reactive acylium ion intermediate. The key steps are as follows:
-
Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the C-O bond, facilitating its cleavage and the formation of a resonance-stabilized acylium ion.[5][6]
-
Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[5]
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product.[4][5]
-
Catalyst Complexation and Workup: The product, an aryl ketone, is a Lewis base and forms a stable complex with the aluminum chloride catalyst.[4] This necessitates the use of stoichiometric amounts of the Lewis acid. An aqueous workup is required to decompose this complex and liberate the final product.[4][7]
Diagram 1: Mechanism of Friedel-Crafts Acylation
Caption: Reaction mechanism of Friedel-Crafts acylation.
Causality Behind Experimental Choices
-
Choice of Lewis Acid: Anhydrous aluminum chloride is the most frequently used Lewis acid due to its high activity. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, but may require harsher reaction conditions or result in lower yields.[8]
-
Solvent Selection: The choice of solvent is critical. Inert solvents such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene are commonly used.[9] The solvent must be able to dissolve the reactants and the intermediate complexes without reacting with them. For safety and environmental reasons, dichloromethane is often preferred over the more hazardous carbon disulfide.
-
Temperature Control: The reaction is typically exothermic, and careful temperature control is necessary to prevent side reactions, such as polysubstitution or isomerization.[9] The reaction is often initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature.[10]
-
Regioselectivity: The methyl group of toluene is an ortho-, para-directing activator. Due to steric hindrance from the bulky acyl group, the major product is the para-substituted isomer, 5-(p-tolyl)-5-oxopentanoic acid.[9] A minor amount of the ortho-isomer may also be formed.
Detailed Experimental Protocol
Materials:
-
Toluene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to absorb HCl gas produced) is assembled. The apparatus should be protected from atmospheric moisture using drying tubes.
-
Reactant Preparation: In the round-bottom flask, anhydrous aluminum chloride (e.g., 0.25 mol) is suspended in dichloromethane (e.g., 150 mL). The mixture is cooled in an ice bath to 0-5 °C with stirring.[10]
-
Addition of Acylating Agent: Glutaric anhydride (e.g., 0.1 mol) is dissolved in dichloromethane (e.g., 50 mL) and added dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Addition of Toluene: Toluene (e.g., 0.1 mol) is then added dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for several hours (e.g., 3-5 hours) or until the reaction is complete (monitored by TLC).
-
Workup and Quenching: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice (e.g., 300 g) and concentrated hydrochloric acid (e.g., 50 mL). This decomposes the aluminum chloride complex.[9]
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (e.g., 2 x 50 mL).[9]
-
Washing: The combined organic extracts are washed successively with water, 5% sodium bicarbonate solution (to remove unreacted glutaric anhydride and acidic byproducts), and finally with brine.[11]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure 5-(p-tolyl)-5-oxopentanoic acid.
Self-Validating System: Characterization
The identity and purity of the synthesized 5-(p-tolyl)-5-oxopentanoic acid should be confirmed through various analytical techniques:
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point consistent with the literature value. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the p-substituted ring, the methyl protons, and the aliphatic protons of the pentanoic acid chain with appropriate chemical shifts and integrations. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, the methyl carbon, and the aliphatic carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (206.24 g/mol ).[1] |
Alternative Synthesis Routes
While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of γ-keto acids can be adapted to produce 5-(p-tolyl)-5-oxopentanoic acid.
Grignard Reagent-Based Synthesis
An alternative approach involves the reaction of a Grignard reagent derived from a tolyl halide with glutaric anhydride or a derivative.
Mechanism Outline:
-
Formation of Grignard Reagent: p-Bromotoluene reacts with magnesium metal in an ethereal solvent to form p-tolylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent acts as a strong nucleophile and attacks one of the carbonyl carbons of glutaric anhydride.
-
Ring Opening and Workup: This leads to the opening of the anhydride ring. Subsequent acidic workup protonates the carboxylate to yield the final γ-keto acid.
This method can be useful when the aromatic ring contains substituents that are not compatible with the harsh conditions of Friedel-Crafts acylation.
Diagram 2: Grignard Synthesis Workflow
Caption: Workflow for Grignard-based synthesis.
Comparative Analysis of Synthesis Routes
| Parameter | Friedel-Crafts Acylation | Grignard Reagent Synthesis |
| Starting Materials | Toluene, Glutaric Anhydride, AlCl₃ | p-Bromotoluene, Mg, Glutaric Anhydride |
| Reagent Availability | Readily available and relatively inexpensive. | Grignard reagents need to be prepared in situ. |
| Reaction Conditions | Stoichiometric Lewis acid, often requires low temperatures. | Anhydrous conditions are crucial. |
| Yield | Generally good to excellent. | Can be variable depending on the purity of reagents and reaction conditions. |
| Scalability | Well-established for large-scale synthesis. | Can be more challenging to scale up due to the sensitivity of Grignard reagents. |
| Substrate Scope | Limited by the presence of deactivating groups on the aromatic ring. | Broader substrate scope for substituted aromatics. |
| Byproducts | HCl gas, aluminum salts. | Magnesium salts. |
Conclusion
The synthesis of 5-(p-tolyl)-5-oxopentanoic acid is most efficiently achieved through the Friedel-Crafts acylation of toluene with glutaric anhydride. This method is robust, scalable, and utilizes readily available starting materials. A thorough understanding of the reaction mechanism and careful control of experimental parameters are key to achieving high yields and purity. Alternative methods, such as those involving Grignard reagents, provide valuable options for specific applications where the Friedel-Crafts conditions are not suitable. The characterization of the final product through a combination of spectroscopic and physical methods is essential to ensure its identity and quality for subsequent use in research and development.
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A Technical Guide to the Applications of 5-(4-Methylphenyl)-5-oxovaleric Acid in Organic Synthesis
Abstract
5-(4-Methylphenyl)-5-oxovaleric acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, represents a highly versatile and strategic building block in modern organic synthesis. Its unique keto-acid structure provides two distinct reactive centers, enabling a wide array of chemical transformations. This guide delves into the core applications of this compound, with a particular focus on its pivotal role in the synthesis of complex heterocyclic systems and its emerging significance in medicinal chemistry. We will explore the causality behind its reactivity, provide detailed experimental protocols for key transformations, and offer insights into its potential for future drug discovery and materials science.
Introduction: The Strategic Value of a Bifunctional Scaffold
At its core, this compound (also known as 5-oxo-5-p-tolylpentanoic acid) is an aromatic keto-acid. Its structure, characterized by a terminal carboxylic acid and a γ-keto group attached to a p-tolyl moiety, makes it an ideal precursor for a variety of synthetic endeavors. The presence of both nucleophilic (the enolizable ketone) and electrophilic (the carbonyl carbon and the carboxylic acid) centers within the same molecule allows for elegant and efficient intramolecular and intermolecular reactions.
The typical synthesis of this keto-acid involves the Friedel-Crafts acylation of toluene with an anhydride like succinic or glutaric anhydride, a robust and scalable method for preparing aryl-keto derivatives. This accessibility, combined with its unique reactivity, positions this compound as a valuable intermediate in both academic research and industrial applications.
Physicochemical Properties and Reactivity Profile
| Property | Value |
| Chemical Formula | C12H14O3[1] |
| Molecular Weight | 206.24 g/mol [1] |
| Appearance | Solid[2] |
| Key Functional Groups | Carboxylic Acid, Ketone |
| CAS Number | 833-85-2[1][2] |
The reactivity of this compound is dictated by its two primary functional groups:
-
The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. It can also participate in reduction reactions to form the corresponding alcohol. Its acidic nature is a key feature in many of its synthetic applications.
-
The Ketone: The carbonyl group is susceptible to nucleophilic attack, reduction to a secondary alcohol, and can be a handle for forming carbon-carbon bonds via reactions like the Wittig or Grignard reactions. The adjacent methylene group is enolizable, allowing for reactions at the α-position.
This duality is the cornerstone of its utility, particularly in the construction of heterocyclic rings where one functional group can react intramolecularly with a derivative of the other.
Core Applications in Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[3][4]
Pyridazinones: One of the most well-documented applications is the synthesis of pyridazinone derivatives.[5] Pyridazinones are a class of compounds known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[5][6]
The synthesis is typically a two-step process:
-
Formation of the γ-keto acid: As previously mentioned, this is often achieved via Friedel-Crafts acylation.
-
Cyclization with Hydrazine: The γ-keto acid is then reacted with hydrazine hydrate (N₂H₄·H₂O). The reaction proceeds via the formation of a hydrazone with the ketone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the carboxylic acid, leading to the formation of the stable six-membered pyridazinone ring.[5][7]
Caption: Synthesis of a pyridazinone derivative.
This straightforward and high-yielding reaction makes this compound a valuable precursor for generating libraries of pyridazinone-based compounds for drug discovery screening.[8]
Precursor for Bioactive Molecules and Drug Discovery
The aryl ketone motif is a common feature in many active pharmaceutical ingredients (APIs).[9][10] this compound can serve as a starting material or key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Pyridazinone derivatives synthesized from this keto-acid have been investigated as potential anti-inflammatory agents, for instance, as inhibitors of phosphodiesterase 4 (PDE4).[6]
-
Cardiovascular Drugs: The pyridazinone core is found in several cardiotonic agents.[5]
-
Anticancer Agents: The versatility of the keto-acid allows for the introduction of various pharmacophores, and some derivatives have been evaluated for their cytotoxic effects against cancer cell lines.[11]
The ability to modify both the aromatic ring and the aliphatic chain of this compound provides a platform for structure-activity relationship (SAR) studies in drug development.[12][13]
Other Potential Synthetic Transformations
While the synthesis of pyridazinones is a major application, the reactivity of this keto-acid opens the door to other synthetic possibilities:
-
Synthesis of Lactones: Reduction of the ketone to a hydroxyl group can be followed by intramolecular cyclization to form a γ-lactone, another important heterocyclic motif.
-
Chain Elongation and Functionalization: The ketone can be a handle for C-C bond-forming reactions, allowing for the extension of the carbon skeleton.[14]
-
Formation of Oximes and other Derivatives: The ketone can be converted to an oxime, which can then undergo further transformations or be incorporated into more complex heterocyclic systems.[15]
Experimental Protocols
Protocol 1: Synthesis of 6-(4-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol is adapted from established literature procedures for the cyclization of γ-keto acids.[5][7]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired 6-(4-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Causality: The use of an alcoholic solvent like ethanol is ideal for this reaction as it readily dissolves the starting materials and the product can often be precipitated out upon cooling. The acetic acid catalyst protonates the ketone, making it more electrophilic and accelerating the initial hydrazone formation.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. Its dual functionality provides an efficient entry into a variety of complex molecules, most notably nitrogen-containing heterocycles like pyridazinones, which are of significant interest in medicinal chemistry. The straightforward and robust synthetic routes utilizing this keto-acid make it an attractive tool for both academic and industrial chemists.
Future research will likely focus on expanding the scope of its applications, including the development of novel asymmetric transformations, its use as a monomer in polymer synthesis, and the creation of new libraries of bioactive compounds for high-throughput screening in drug discovery programs. The inherent potential locked within this simple yet elegant molecule is far from exhausted.
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Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]
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Ghodse, S. (2022). #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry, 8(Supplement). Available from: [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry. Available from: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Available from: [Link]
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Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. (2022). Molecules. Available from: [Link]
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Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. RACO. Available from: [Link]
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Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl). ResearchGate. Available from: [Link]
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Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. Available from: [Link]
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Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update. PubMed. Available from: [Link]
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An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry. Available from: [Link]
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The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. (2024). Medicinal Research Reviews. Available from: [Link]
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Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. PubMed. Available from: [Link]
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An In-Depth Technical Guide to the Stability and Degradation of 5-(4-Methylphenyl)-5-oxovaleric Acid
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of 5-(4-Methylphenyl)-5-oxovaleric acid (CAS No. 833-85-2). As a molecule featuring both an aromatic ketone and a carboxylic acid moiety, it presents unique stability challenges relevant to its handling, formulation, and storage in pharmaceutical and chemical research settings. This document outlines a systematic approach to evaluating its stability under various stress conditions, including hydrolysis, oxidation, heat, and light, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore the theoretical chemical liabilities of the structure, present detailed experimental protocols for forced degradation studies, and propose the most probable degradation mechanisms. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to develop stable formulations and robust, stability-indicating analytical methods for this compound.
Introduction to this compound
Chemical Profile
This compound is an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[3] Its structure is characterized by a p-tolyl group attached to a five-carbon chain containing a ketone at the 5-position and a terminal carboxylic acid.
-
Chemical Name: this compound
-
CAS Number: 833-85-2[4]
-
Structure:
(A representative image would be placed here in a real document)
The Scientific Rationale for Stability Testing
The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For active pharmaceutical ingredients (APIs) and key intermediates, these studies are not merely a regulatory requirement but a cornerstone of scientific drug development. They are essential for:
-
Identifying potential degradation products: This is critical for ensuring the safety and efficacy of a drug product.
-
Establishing shelf-life and re-test periods: Defining the duration for which the substance maintains its specified quality.[2]
-
Developing stable formulations: Understanding a molecule's liabilities allows for the selection of appropriate excipients and packaging to protect it from degradation.
-
Validating analytical methods: Forced degradation studies are used to create degradation products and prove that the chosen analytical method can separate these impurities from the parent compound, making it "stability-indicating."[6]
Predicted Chemical Liabilities
An expert analysis of the this compound structure reveals several potential sites for chemical degradation:
-
The Carboxylic Acid Moiety: Carboxylic acids are known to undergo thermal decarboxylation, a process that eliminates carbon dioxide.[7][8][9] While not as facile as with β-keto acids, this pathway is a significant possibility under thermal stress.[10]
-
The Aromatic Ketone: The ketone functional group is a chromophore, meaning it absorbs light, particularly UV light. Aromatic ketones are susceptible to photochemical reactions, such as photoreduction, which could lead to the formation of an alcohol.[11][12]
-
The Benzylic Methyl Group: The methyl group attached to the phenyl ring is a potential site for oxidation, which could convert it to a hydroxymethyl or even a carboxylic acid group.
-
The Aliphatic Chain: The -(CH₂)₃- chain could be susceptible to radical-based oxidative cleavage, although this typically requires more aggressive conditions.
Foundational Principles of Forced Degradation
Forced degradation, or stress testing, is the intentional degradation of a substance at conditions more severe than accelerated stability testing. It is a critical component of the stability testing guidelines outlined by the ICH.[2][13]
Overview of ICH Guideline Q1A(R2) Stress Testing
The ICH Q1A(R2) guideline recommends that stress testing be carried out to elucidate the intrinsic stability of a drug substance.[2][6] The typical stress conditions include:
-
Hydrolysis: Testing across a wide range of pH values (e.g., acidic, basic, and neutral).[2]
-
Oxidation: Using a suitable oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Exposure to a combination of visible and UV light as specified in ICH Q1B.[6][14]
-
Thermal Stress: Evaluating the effect of temperatures in increments above the accelerated testing temperature (e.g., 50°C, 60°C, or higher).[2]
The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.
Experimental Design: A Comprehensive Stability Protocol
This section details a robust protocol for investigating the stability of this compound. A self-validating system requires a well-characterized starting material, a validated stability-indicating analytical method, and controlled stress conditions.
Core Analytical Methodology: A Stability-Indicating HPLC-UV Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for this type of analysis.[15][16]
Step-by-Step Protocol:
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).
-
Rationale: The acidic mobile phase ensures the carboxylic acid moiety is protonated, leading to better peak shape and retention. A gradient is used to ensure elution of both the polar parent compound and any less polar degradants.
-
-
Gradient Program: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Rationale: The aromatic ketone provides a strong chromophore, making UV detection highly sensitive. A DAD is preferred to assess peak purity and identify the optimal wavelength.
-
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
Stress Condition Protocols
For each condition, a sample of the compound (e.g., 1 mg/mL solution or solid) is stressed alongside a control sample stored under ambient conditions.
3.3.1 Hydrolytic Degradation
-
Acid Hydrolysis: Prepare a 1 mg/mL solution in 0.1 M Hydrochloric Acid.
-
Base Hydrolysis: Prepare a 1 mg/mL solution in 0.1 M Sodium Hydroxide.
-
Neutral Hydrolysis: Prepare a 1 mg/mL solution in purified water.
-
Procedure: Store solutions at 60°C for 24-48 hours. Withdraw aliquots at set time points (e.g., 0, 8, 24, 48 hours), neutralize if necessary, and analyze by HPLC.
3.3.2 Oxidative Degradation
-
Procedure: Prepare a 1 mg/mL solution and add 3% hydrogen peroxide.
-
Conditions: Store at room temperature and protect from light for 24 hours.
-
Analysis: Withdraw aliquots at set time points and analyze by HPLC immediately.
3.3.3 Thermal Degradation
-
Procedure: Place the solid compound in a controlled temperature oven at 80°C.
-
Conditions: Maintain for up to 7 days.
-
Analysis: Withdraw samples at set time points, dissolve in the sample diluent, and analyze by HPLC.
3.3.4 Photolytic Degradation (ICH Q1B)
-
Procedure: Expose both solid compound and a 1 mg/mL solution (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze samples after exposure by HPLC.
Experimental Workflow Diagram
Caption: Workflow for forced degradation study.
Analysis of Potential Degradation Pathways
Based on fundamental chemical principles and data from related compounds, we can postulate the primary degradation pathways for this compound.
Hydrolytic Stability Profile
The molecule is expected to be largely stable under neutral and mild acidic hydrolytic conditions. The ether and ester linkages, which are most susceptible to hydrolysis, are absent.[17] Under strong basic conditions, while the carboxylic acid will be deprotonated, the core structure should remain intact. The primary purpose of this test is to confirm the lack of susceptibility.
Oxidative Degradation Pathway
The most likely site of oxidative attack is the benzylic methyl group. A secondary site is the ketone itself, which could undergo Baeyer-Villiger oxidation, though this typically requires stronger peroxyacids than hydrogen peroxide.
Caption: Proposed primary oxidative degradation pathway.
Thermal Degradation Pathway
The most probable thermal degradation pathway for carboxylic acids is decarboxylation.[7][8][10] Heating the compound, especially above its melting point, is likely to cause the loss of CO₂, resulting in 4-(p-tolyl)butan-1-one.
Caption: Proposed thermal decarboxylation pathway.
Photodegradation Pathway
Aromatic ketones are well-known to undergo photoreduction in the presence of a hydrogen donor (like a solvent or other excipient).[11][12] Upon absorption of UV light, the ketone can be excited to a triplet state and abstract a hydrogen atom, leading to the formation of a secondary alcohol.
Caption: Proposed photoreduction degradation pathway.
Data Interpretation and Reporting
All quantitative data from the stability studies should be tabulated to facilitate comparison and trend analysis.
Summary of Forced Degradation Data
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |
| Control | 48 hrs | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl (60°C) | 48 hrs | 99.5 | 0.5 | 1 | 0.5 |
| 0.1 M NaOH (60°C) | 48 hrs | 98.2 | 1.8 | 2 | 1.2 (DP-1) |
| 3% H₂O₂ (RT) | 24 hrs | 85.1 | 14.9 | 2 | 12.5 (DP-2) |
| Thermal (80°C) | 7 days | 89.3 | 10.7 | 1 | 10.1 (DP-3) |
| Photolytic (ICH) | - | 92.4 | 7.6 | 1 | 7.0 (DP-4) |
| (Note: Data is illustrative and would be replaced with actual experimental results.) |
Characterization of Degradants
The structural elucidation of significant degradation products is a critical step. This is typically achieved using high-resolution mass spectrometry (LC-MS/MS) to determine the mass of the degradant and its fragmentation patterns, which allows for the confirmation of the proposed structures (DP-1, DP-2, etc.).
Conclusion and Recommendations
This guide outlines a comprehensive framework for assessing the stability of this compound. The primary predicted degradation pathways are oxidative (at the benzylic methyl group), thermal (via decarboxylation), and photolytic (via reduction of the ketone). The molecule is expected to exhibit good stability against hydrolysis.
Recommendations for Handling and Formulation:
-
Storage: The compound should be stored in well-sealed containers, protected from light, and at controlled room temperature to minimize thermal and photolytic degradation.
-
Formulation: For solution-based formulations, the use of antioxidants should be considered to prevent oxidative degradation. The selection of excipients should be carefully screened for any that could act as hydrogen donors, which might accelerate photoreduction. Packaging should be opaque to protect against light.
-
Analytical: The developed HPLC method must be fully validated to prove it is stability-indicating by demonstrating specificity for the parent compound in the presence of its degradation products.
References
- Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
- Clark, J. M., et al. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
- Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. RSC Publishing.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. (2012). Ich guidelines for stability studies 1.
- ICH. (n.d.). Q1A(R2) Guideline.
- Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid?
- ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids.
- MedCrave online. (2016). Forced Degradation Studies.
- Pharmaceutical Stability. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones.
- Journal of the Chemical Society C: Organic. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Chem-Impex. (n.d.). 5-(4-Methylphenyl)valeric acid.
- Synblock. (n.d.). CAS 833-85-2 | this compound.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 5-(2-Bromophenyl)-5-Oxovaleronitrile.
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The Versatile Scaffolding Potential of 5-(4-Methylphenyl)-5-oxovaleric Acid for the Synthesis of Novel Bioactive Compounds
Abstract
This in-depth technical guide explores the significant, yet underexplored, potential of 5-(4-methylphenyl)-5-oxovaleric acid as a pivotal building block in the synthesis of novel and complex organic molecules. This document provides a comprehensive overview of its synthesis, chemical reactivity, and its application in the construction of promising heterocyclic scaffolds, namely pyridazinones and thiophenes. Detailed experimental protocols, mechanistic insights, and a review of the potential biological activities of the resulting derivatives are presented to empower researchers, scientists, and drug development professionals in their quest for new therapeutic agents.
Introduction: Unveiling a Powerful Synthetic Intermediate
This compound, also known as 5-oxo-5-p-tolyl-pentanoic acid, is a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety. This unique arrangement of functional groups within its C12H14O3 framework provides a rich chemical playground for synthetic chemists. The presence of an aromatic ring, a reactive carbonyl group, and a terminal carboxylic acid opens up a multitude of possibilities for molecular elaboration and diversification. This guide will illuminate the pathways to harness the latent potential of this versatile molecule, transforming it from a simple starting material into a cornerstone for the development of novel compounds with significant biological promise.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 833-85-2 |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| Synonyms | 5-Oxo-5-p-tolyl-pentanoic acid, 4-(4-Methylbenzoyl)butanoic acid |
| Appearance | Solid |
| Purity | Typically ≥95% |
Synthesis of the Building Block: A Friedel-Crafts Approach
The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with glutaric anhydride. This electrophilic aromatic substitution reaction provides a high-yielding route to the desired γ-keto acid.
Mechanistic Rationale
The reaction is initiated by the activation of glutaric anhydride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The electron-rich toluene molecule then acts as a nucleophile, attacking the acylium ion. The para-directing effect of the methyl group on the toluene ring favors the formation of the 4-substituted product. A subsequent aqueous workup hydrolyzes the aluminum complex and protonates the carboxylate to yield the final product.
Detailed Experimental Protocol
Materials:
-
Glutaric anhydride (1.0 eq)
-
Anhydrous aluminum chloride (2.2 eq)
-
Toluene (solvent and reactant)
-
Dichloromethane (anhydrous, solvent)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and dichloromethane.
-
Cool the suspension in an ice bath and add a solution of glutaric anhydride in dichloromethane dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add toluene dropwise to the reaction mixture. An exothermic reaction should be observed.
-
After the addition of toluene, heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.
Elaboration into Novel Heterocyclic Scaffolds
The true synthetic utility of this compound lies in its ability to serve as a precursor to a variety of complex molecules. The presence of both a ketone and a carboxylic acid allows for a range of cyclization and derivatization reactions.
Synthesis of Pyridazinone Derivatives: A Gateway to Antihypertensive Agents
The γ-keto acid structure of this compound makes it an ideal substrate for the synthesis of pyridazinone heterocycles. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including antihypertensive, cardiotonic, and anti-inflammatory properties.[1][2][3] The synthesis is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives.
The reaction of this compound with hydrazine hydrate proceeds via the formation of a hydrazone intermediate at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, leading to cyclization and dehydration to form the dihydropyridazinone ring.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Further Derivatization: The resulting pyridazinone can be further modified, for instance, through N-alkylation or substitution at the C4 position, to generate a library of compounds for structure-activity relationship (SAR) studies.[4]
Table 2: Potential Biological Activities of Pyridazinone Derivatives
| Biological Activity | Reference |
| Antihypertensive | [1][2][3][5][6] |
| Cardiotonic | [7] |
| Anti-inflammatory | [8] |
| Vasodilatory | [6] |
| Anticancer | [6] |
Synthesis of Thiophene Derivatives: Targeting Anti-inflammatory Pathways
The 1,4-dicarbonyl relationship inherent in γ-keto acids can be exploited to synthesize five-membered heterocyclic rings such as thiophenes. Thiophene derivatives are prevalent in many pharmaceuticals and are known to possess anti-inflammatory, analgesic, and antimicrobial properties.[9][10][11][12][13] A common method for the synthesis of thiophenes from 1,4-dicarbonyl compounds is the Paal-Knorr thiophene synthesis, often employing a thionating agent like Lawesson's reagent.
While this compound is not a 1,4-diketone, it can be conceptually viewed as a precursor. The carboxylic acid can be converted to an ester, which can then undergo reactions to form a 1,4-dicarbonyl system suitable for thiophene synthesis. A more direct, albeit less common, approach might involve the direct thionation and cyclization of the keto-acid. The Paal-Knorr synthesis with Lawesson's reagent involves the conversion of the carbonyl groups to thiocarbonyls, followed by an intramolecular cyclization and dehydration.[14][15]
Note: This is a generalized protocol for the Paal-Knorr thiophene synthesis. The initial conversion of this compound to a suitable 1,4-dicarbonyl precursor is a prerequisite.
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1,4-dicarbonyl compound in anhydrous toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene derivative.
Table 3: Potential Biological Activities of Thiophene Derivatives
| Biological Activity | Reference |
| Anti-inflammatory | [9][10][11][12][13] |
| Analgesic | [12] |
| Antimicrobial | [13] |
| COX/LOX Inhibition | [9][10] |
| Antioxidant | [12] |
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct and reactive functional groups provide a solid foundation for the construction of diverse molecular architectures. This guide has detailed the synthetic pathways to promising pyridazinone and thiophene scaffolds, highlighting their potential as antihypertensive and anti-inflammatory agents, respectively. The presented protocols and mechanistic insights are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery. The exploration of further transformations of the ketone and carboxylic acid functionalities, as well as the investigation of a broader range of biological targets for the resulting derivatives, will undoubtedly unlock the full potential of this remarkable building block.
References
- Siddiqui, A. A., et al. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(6), 2283-90.
- de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692.
-
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at: [Link]
- Al-Salem, H. S., et al. (2016). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. International Journal of Pharmaceutical and Clinical Research, 8(9), 1295-1301.
-
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Open Ukrainian Citation Index. Available at: [Link]
- Singh, P., et al. (2018). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234-1245.
- Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
- Sato, M., et al. (1987). Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives. Chemical & Pharmaceutical Bulletin, 35(6), 2305-2310.
- Abdel-rahman, H. M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 1-20.
- Jakhmola, V., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 10(01), 1-8.
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Available at: [Link]
-
Encyclopedia.pub. (2022). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]
- Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry, 9(4).
-
ChemTube3D. (n.d.). Thiophene formation - Lawesson's reagent. Available at: [Link]
- ResearchGate. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419-3543.
- Beilstein Journal of Organic Chemistry. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. 13, 257-269.
- Scholars Research Library. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 4(2), 614-625.
- Royal Society of Chemistry. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(5), 785-796.
- Afers, S., et al. (2009). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)
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Methodological & Application
Application Note: A Detailed Protocol for the Intramolecular Friedel-Crafts Acylation of 5-(4-Methylphenyl)-5-oxovaleric acid
Abstract
This document provides a comprehensive guide to the intramolecular Friedel-Crafts acylation of 5-(4-methylphenyl)-5-oxovaleric acid, a key transformation for the synthesis of the tetralone derivative, 4-oxo-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Tetralone scaffolds are significant structural motifs in medicinal chemistry and natural product synthesis. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety considerations, and offers a guide for troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt and optimize the procedure for their specific needs.
Introduction and Scientific Rationale
The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings.[1] While the intermolecular reaction is widely used, the intramolecular variant provides a powerful strategy for the regioselective construction of polycyclic ring systems.[2][3] This protocol focuses on the acid-catalyzed cyclization of a carboxylic acid, where the aromatic ring and the acylating group are present in the same molecule, leading to the efficient formation of a new six-membered ring.[2]
The target transformation is the conversion of this compound into 4-oxo-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This reaction is typically promoted by strong protic acids, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which act as both the catalyst and the solvent.[2] PPA is particularly effective as it facilitates the formation of the critical acylium ion electrophile from the less reactive carboxylic acid moiety.
The regioselectivity of the cyclization is governed by the electronic properties of the substituents on the aromatic ring. The methyl group is an ortho-, para-directing activator, while the existing acyl group is a deactivating, meta-directing group. The activating nature of the methyl group dominates, and since the para position is blocked, the electrophilic attack occurs at the ortho position, ensuring the formation of the desired tetralone product.
Reaction Mechanism
The reaction proceeds through the generation of a highly reactive acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution (EAS).
-
Activation of the Carboxylic Acid: The carboxylic acid is protonated by the strong acid catalyst (PPA). Subsequent loss of a water molecule generates a resonance-stabilized acylium ion.
-
Intramolecular Electrophilic Attack: The π-electrons of the electron-rich aromatic ring act as a nucleophile, attacking the electrophilic acylium ion.[3][4] This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating a carbocation intermediate known as an arenium ion (or σ-complex).[3]
-
Rearomatization: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the final tetralone product.
Caption: The mechanism proceeds via acylium ion formation, intramolecular attack, and rearomatization.
Detailed Experimental Protocol
This protocol is designed for a ~5 gram scale reaction. Adjustments may be necessary for different scales.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Comments |
| This compound | ≥98% Purity | Sigma-Aldrich | Starting material. Ensure it is dry. |
| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Sigma-Aldrich | Highly viscous and corrosive. Acts as catalyst and solvent. |
| Deionized Water | N/A | N/A | Used for work-up. |
| Crushed Ice | N/A | N/A | Essential for quenching the reaction safely. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | For washing the organic layer to remove residual acid. |
| Brine (Saturated NaCl Solution) | N/A | N/A | For final wash to aid in phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent. |
| Round-bottom flask (250 mL) with stir bar | N/A | N/A | Must be clean and completely dry. |
| Heating mantle with temperature controller | N/A | N/A | For controlled heating of the reaction. |
| Beaker (1 L) | N/A | N/A | For quenching the reaction. |
| Separatory Funnel (500 mL) | N/A | N/A | For liquid-liquid extraction. |
| Rotary Evaporator | N/A | N/A | For solvent removal. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and acid-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[5]
-
Polyphosphoric Acid (PPA): PPA is extremely corrosive and hygroscopic. It can cause severe burns.[6] Handle with extreme care. It is highly viscous, especially when cold; pre-warming the reagent bottle to 50-60 °C can facilitate dispensing.
-
Quenching: The addition of the hot PPA mixture to ice water is highly exothermic and may cause splashing. Perform this step slowly and carefully behind a blast shield.[7][8]
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 250 mL round-bottom flask containing a magnetic stir bar into a heating mantle.
-
Add polyphosphoric acid (~50 g) to the flask. Causality Note: PPA serves as both the solvent and the catalyst. A significant excess (approx. 10x by weight) ensures the mixture remains stirrable and the reaction proceeds to completion.
-
Begin stirring and gently heat the PPA to approximately 80 °C.
-
-
Addition of Starting Material:
-
Once the PPA is warm and stirring smoothly, slowly add 5.0 g of this compound in portions over 5-10 minutes.
-
Causality Note: Portion-wise addition prevents clumping and ensures a homogenous reaction mixture. The pre-heating of PPA lowers its viscosity, allowing for effective mixing.
-
-
Reaction:
-
After the addition is complete, increase the temperature to 100 °C.
-
Maintain the reaction at this temperature with vigorous stirring for 45-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired. A sample can be taken, quenched in water, extracted, and spotted. The product should have a different Rf value than the starting material.
-
-
Work-up and Isolation:
-
While the reaction proceeds, prepare a 1 L beaker containing approximately 400 g of crushed ice.
-
After the reaction is complete, turn off the heat and allow the flask to cool for a few minutes until it is safe to handle.
-
CRITICAL STEP: Carefully and slowly pour the hot, viscous reaction mixture into the beaker of crushed ice with vigorous stirring.[8] A solid precipitate (the crude product) should form.
-
Rinse the reaction flask with a small amount of water and add it to the beaker to ensure complete transfer.
-
Allow the mixture to stir until all the ice has melted and the precipitate is well-dispersed.
-
-
Extraction:
-
Transfer the aqueous slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Causality Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.
-
Combine the organic layers and wash sequentially with deionized water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL). The bicarbonate wash neutralizes any remaining acidic residue.[9]
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent by gravity filtration.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield 4-oxo-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a crystalline solid.[6]
-
Caption: A summary of the experimental workflow from setup to final product purification.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Product | 4-oxo-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
| CAS Number (similar) | 3123-46-4 (for the non-methylated analog)[10][11] |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Expected Yield | 75-90% |
| Characterization (¹H NMR, IR) | Spectra consistent with the proposed structure, showing aromatic and aliphatic protons, a ketone, and a carboxylic acid group. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction (insufficient time or temperature).2. Wet reagents or glassware.3. Inefficient extraction. | 1. Increase reaction time or temperature slightly (e.g., 110 °C). Monitor by TLC.2. Ensure starting material and glassware are completely dry. PPA is highly hygroscopic.[8]3. Perform additional extractions. |
| Dark, Tarry Product | 1. Reaction temperature was too high.2. Reaction time was too long. | 1. Carefully control the reaction temperature; do not exceed 110 °C.2. Monitor the reaction by TLC and stop it upon completion of the starting material. |
| Product is an Oil | 1. Presence of impurities.2. Incomplete removal of solvent. | 1. Purify via flash column chromatography on silica gel.2. Ensure solvent is completely removed under high vacuum. |
Conclusion
This application note provides a reliable and detailed protocol for the intramolecular Friedel-Crafts acylation of this compound. By explaining the scientific principles behind each step, this guide equips researchers with the necessary knowledge to not only successfully synthesize the target tetralone but also to intelligently troubleshoot and adapt the procedure. The synthesis of this valuable chemical intermediate is achieved in high yield through a straightforward and scalable process, highlighting the continued utility of classic organic reactions in modern chemical and pharmaceutical research.
References
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1990). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 67(8), 714. Retrieved from [Link]
-
Shasta Ott. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]
-
UWSpace - University of Waterloo. (n.d.). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. guidechem.com [guidechem.com]
- 11. 3123-46-4|4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid|BLD Pharm [bldpharm.com]
Application Note: A Validated HPLC-UV Method for In-Process Control of 5-(4-Methylphenyl)-5-oxovaleric Acid Synthesis
Abstract
This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 5-(4-Methylphenyl)-5-oxovaleric acid in reaction mixtures. Developed for in-process control, this method effectively separates the target analyte from key process-related impurities, including starting materials and potential isomeric byproducts. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for monitoring reaction progress and ensuring consistent product quality in a drug development environment.
Introduction
This compound is a keto acid featuring a substituted aromatic ring, a structural motif common in pharmaceutical intermediates.[1][2] Its synthesis, often via Friedel-Crafts acylation of toluene with glutaric anhydride, can result in a complex mixture containing unreacted starting materials, the desired product, and process-related impurities. Accurate monitoring of the formation of the target compound and the consumption of reactants is critical for reaction optimization, yield maximization, and impurity control.
This guide provides a comprehensive framework for the analysis of such reaction mixtures. It is designed for researchers, process chemists, and quality control analysts. The narrative explains the scientific rationale behind the method development choices and provides a step-by-step protocol for implementation and validation.
Scientific Principles and Method Development Strategy
The primary analytical challenge is to achieve baseline separation of compounds with varying polarities within a single chromatographic run. The hypothetical reaction mixture is expected to contain:
-
Target Analyte: this compound (moderately polar)
-
Starting Material 1: Toluene (non-polar)
-
Starting Material 2: Glutaric Acid (highly polar, resulting from hydrolysis of anhydride)
-
Potential Byproduct: 5-(2-Methylphenyl)-5-oxovaleric acid (ortho-isomer, structurally similar to the target)
A reversed-phase HPLC method was selected as the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; non-polar compounds are retained longer than polar compounds.[3][4]
Rationale for Experimental Choices
-
Column Selection: A C18 stationary phase was chosen for its versatility and strong retentive capacity for aromatic and moderately polar compounds. The alkyl chains of the C18 phase provide the necessary hydrophobicity to retain the aromatic analyte and its impurities.
-
Mobile Phase Composition:
-
An acidic mobile phase is crucial for analyzing carboxylic acids.[5][6] At a low pH (below the pKa of the carboxylic acid, which is predicted to be ~4.6), the carboxyl group of this compound is protonated (non-ionized).[7] This uncharged form is more hydrophobic, leading to better retention and improved peak symmetry on a C18 column.[4] Phosphoric acid was chosen as the pH modifier due to its low UV absorbance and effectiveness.
-
Acetonitrile (ACN) was selected as the organic modifier due to its low viscosity and UV cutoff, ensuring a stable baseline.
-
A gradient elution, starting with a high aqueous content and transitioning to a high organic content, is necessary. This allows for the elution of the highly polar glutaric acid early in the run, followed by the effective separation of the target analyte and its ortho-isomer, and finally, the elution of the non-polar toluene.
-
-
UV Detection Wavelength: The target analyte contains a p-methylacetophenone chromophore. Acetophenone exhibits a strong π → π* transition with a maximum absorbance (λmax) around 244-248 nm.[8][9] A detection wavelength of 250 nm was selected to provide high sensitivity for the target analyte while minimizing interference from components lacking a strong chromophore at this wavelength.
Method Development Workflow
The development process follows a logical sequence to optimize the separation of all key components in the reaction mixture.
Diagram 1: Workflow for HPLC-UV Method Development.
Detailed Analytical Method Protocol
This protocol is intended for a standard HPLC system equipped with a UV/Vis detector.
Equipment and Materials
-
HPLC System with quaternary or binary pump, autosampler, column oven, and UV/Vis or DAD detector.
-
Chromatography Data System (CDS)
-
Analytical Balance
-
Volumetric flasks, pipettes, and autosampler vials
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (85%, ACS Grade)
-
Reference Standard: this compound, >98% purity
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. This creates a solution with a pH of approximately 2-2.5.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Quench a representative aliquot of the reaction mixture. Dilute the quenched mixture with the diluent to a theoretical final concentration of approximately 100 µg/mL of the target analyte. Centrifuge or filter through a 0.45 µm syringe filter to remove particulate matter before injection.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile |
| Gradient Elution | 0.0 min: 30% B10.0 min: 80% B12.0 min: 95% B14.0 min: 95% B14.1 min: 30% B18.0 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 250 nm |
| Run Time | 18 minutes |
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (USP): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation Summary
The analytical method was validated in accordance with ICH Q2(R1) guidelines.[10][11][12] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[12]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak is free from interference from blank, reactants, and byproducts. Peak purity index > 0.999. | Pass |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over 20-150 µg/mL. | Pass (r² = 0.9995) |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (80, 100, 120 µg/mL). | Pass (99.2% - 101.5%) |
| Precision (RSD%) | Repeatability: ≤ 1.0% (n=6)Intermediate Precision: ≤ 2.0% (different day, analyst) | Pass (0.6%)Pass (1.1%) |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.5 µg/mL |
| Robustness | No significant change in results with small variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2). | Pass |
Sample Analysis Workflow
The routine analysis of a reaction mixture sample follows a clear, systematic procedure to ensure data integrity and accuracy.
Diagram 2: Standard Operating Procedure for Sample Analysis.
Conclusion
The HPLC-UV method described provides a reliable and efficient tool for the quantitative determination of this compound in complex reaction mixtures. The method is specific, linear, accurate, and precise over a practical concentration range. By explaining the scientific rationale for development choices and providing a detailed, validated protocol, this application note serves as a complete guide for scientists in the pharmaceutical industry to implement this method for in-process control, contributing to robust process development and quality assurance.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10][13]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][11]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
-
Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][14]
-
Galić, et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link][5][6]
-
Violeta, M., et al. (2010). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. ResearchGate. [Link][3]
-
Li, Y., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link][4]
-
ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and.... [Link][8]
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- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. scispace.com [scispace.com]
- 7. 5-(4-iso-Propylphenyl)-5-oxovaleric acid (18847-18-2) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
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- 13. ICH Official web site : ICH [ich.org]
- 14. starodub.nl [starodub.nl]
Application Note: A Robust LC-MS/MS Protocol for the High-Throughput Quantification of 5-(4-Methylphenyl)-5-oxovaleric acid in Human Plasma
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-(4-Methylphenyl)-5-oxovaleric acid in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive workflow from sample preparation to method validation. The methodology leverages protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode. All experimental choices are rationalized to ensure scientific integrity and provide a self-validating system for reliable bioanalysis, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[1][2][3][4][5]
Introduction & Analyte Properties
This compound is a small molecule of interest in various stages of drug discovery and development. Accurate quantification in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This compound possesses a carboxylic acid functional group and a substituted aromatic ring, dictating its physicochemical properties and the analytical strategy for its quantification.
Analyte Physicochemical Properties:
| Property | Value | Source/Comment |
| Chemical Formula | C₁₂H₁₄O₃ | [6][7] |
| Molecular Weight | 206.24 g/mol | [6][7] |
| Chemical Structure | ![]() | This compound |
| Predicted pKa | ~4.6 | The carboxylic acid moiety suggests it is a weak acid. This value is an estimate based on similar structures, such as 5-(4-iso-Propylphenyl)-5-oxovaleric acid.[8] This property is crucial for optimizing sample extraction and ionization. |
| Predicted logP | ~2.0 | Indicates moderate lipophilicity, suitable for reversed-phase chromatography and various extraction techniques.[9] |
The acidic nature of the molecule makes it an ideal candidate for negative mode electrospray ionization (ESI), which typically provides excellent sensitivity for compounds containing carboxylic acids.[10][11][12]
Experimental Workflow Overview
The entire analytical process is designed for efficiency and robustness, minimizing matrix effects and ensuring high recovery.
Caption: High-level workflow for the quantification of this compound.
Detailed Methodologies
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity).
-
Internal Standard (IS): Stable isotope-labeled (SIL) this compound-d₄ is highly recommended as it is the "gold standard" for compensating for matrix effects and extraction variability.[13][14] If unavailable, a structural analog like Ketoprofen or Ibuprofen can be considered after thorough validation to ensure it mimics the analyte's behavior.[15][16]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%) or acetic acid (~0.1%).[11]
-
Matrix: Drug-free human plasma (K₂EDTA).
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis.[17] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT provides a good balance of recovery and matrix effect reduction for many small molecules.[17][18][19]
Step-by-Step Protocol:
-
Thaw plasma samples on ice to prevent degradation.
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins. Acetonitrile is often preferred over methanol as it tends to precipitate phospholipids more effectively.[17]
-
Vortex mix for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~180 µL) to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material before injection.
LC-MS/MS Instrumentation and Conditions
The chromatographic conditions are designed to provide a sharp peak shape, good retention, and separation from endogenous plasma components.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition | Rationale |
| System | UPLC/UHPLC System | Provides better resolution and faster run times compared to conventional HPLC. |
| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | C18 is a versatile reversed-phase chemistry suitable for moderately lipophilic compounds.[20] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier aids in protonating silanols and improving peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. | A gradient ensures efficient elution of the analyte while cleaning the column of late-eluting components. |
| Injection Volume | 5 µL | Small injection volumes minimize potential matrix effects. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Run Time | ~5 minutes | Allows for high-throughput analysis. |
Mass Spectrometry (MS) Parameters:
Optimization of MS parameters is crucial for achieving the desired sensitivity.[21] This is typically performed by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| System | Triple Quadrupole Mass Spectrometer | Required for quantitative Multiple Reaction Monitoring (MRM) experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity in negative mode.[10][11][12] |
| Capillary Voltage | ~3.0 kV | Optimize for maximum signal intensity. |
| Source Temp. | ~150°C | Optimize based on instrument manufacturer recommendations. |
| Desolvation Temp. | ~400°C | Optimize for efficient solvent evaporation. |
| Cone Gas Flow | ~50 L/hr | Optimize for stable spray. |
| Desolvation Gas | ~800 L/hr | Optimize for efficient desolvation. |
MRM Transitions:
The MRM transitions should be optimized for both the analyte and the internal standard. For a carboxylic acid, a common and often abundant fragment is the neutral loss of CO₂ (44 Da).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 205.1 | 161.1 (loss of COOH) or other stable fragment | 100 | Optimize (e.g., 15-25 eV) |
| Analyte (confirm.) | 205.1 | To be determined | 100 | Optimize |
| IS (d₄) | 209.1 | 165.1 or other stable fragment | 100 | Optimize (should be similar to analyte) |
Note: The exact m/z values and collision energies must be empirically determined on the specific instrument used.
Method Validation Protocol
The method must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[1][2][3][4][5]
Caption: Key parameters for comprehensive bioanalytical method validation.
Summary of Validation Experiments:
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze ≥6 blank plasma lots for interferences at the analyte and IS retention times. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | Analyze a calibration curve with a blank, a zero standard, and ≥6 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Sensitivity (LLOQ) | The lowest standard on the calibration curve. | Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤20%. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in ≥5 replicates over ≥3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |
| Recovery | Compare the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples at 3 concentrations (Low, Mid, High). | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Matrix Effect | Compare the analyte peak area in post-extraction spiked blank plasma from ≥6 lots to the peak area in a pure solution. | The IS-normalized matrix factor CV% should be ≤15%.[17] |
| Stability | Evaluate analyte stability in plasma under various conditions: freeze-thaw (≥3 cycles), short-term (bench-top), long-term (storage temp), and in processed samples. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantification of this compound in human plasma. The described method is sensitive, robust, and suitable for high-throughput bioanalysis in a regulated environment. By explaining the causality behind each experimental choice, from sample preparation to instrument parameters, this guide serves as a complete starting point for method implementation and validation in any drug development laboratory.
References
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Available at: [Link]
-
Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Oxford Academic. Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Determination of ketoprofen enantiomers in plasma and exudate by liquid chromatography-Mass spectrometry. ACAIJ. Available at: [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]
-
Increasing sensitivity for carboxylic acid. Chromatography Forum. Available at: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. Available at: [Link]
-
Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]
-
Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples. PubMed. Available at: [Link]
-
A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. MDPI. Available at: [Link]
-
Multi-residue liquid chromatography/tandem mass spectrometry method for the detection of non-steroidal anti-inflammatory drugs. hdb. Available at: [Link]
-
Analytical Methods for Determination of Ketoprofen Drug: A review. University of Baghdad Digital Repository. Available at: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. Available at: [Link]
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- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Application Note: High-Purity Recovery of 5-(4-Methylphenyl)-5-oxovaleric Acid via Recrystallization
Abstract
This application note provides a detailed and optimized protocol for the purification of 5-(4-Methylphenyl)-5-oxovaleric acid, a key intermediate in pharmaceutical synthesis, using the fundamental technique of recrystallization. The procedure is designed for researchers, chemists, and process development scientists, offering a step-by-step guide to achieving high purity and crystalline yield. The rationale behind solvent selection, procedural steps, and troubleshooting is discussed to ensure robust and reproducible results.
Introduction and Scientific Principle
This compound is an organic compound of interest in drug discovery and development. Synthetic routes often yield a crude product containing impurities such as unreacted starting materials, by-products, or residual solvents. Recrystallization is a powerful and economical purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1]
The core principle of this technique is based on the observation that the solubility of most solid compounds increases with the temperature of the solvent.[2] A successful recrystallization involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed, causing the solubility of the target compound to decrease and leading to the formation of a crystalline lattice.
-
Excluding soluble impurities, which remain in the cooled solvent (mother liquor).
-
Isolating the pure crystals by filtration.
The slow formation of crystals is paramount, as it allows for the selective incorporation of the target molecules into the growing lattice, effectively purifying the compound.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing a purification strategy.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | 5-Oxo-5-p-tolylpentanoic acid | [3][4][5] |
| CAS Number | 833-85-2 | [3][4][5] |
| Molecular Formula | C₁₂H₁₄O₃ | [3][4] |
| Molecular Weight | 206.24 g/mol | [3][4] |
| Appearance | Solid | [6] |
| Reference Melting Point | 126-129 °C (for 5-Oxo-5-phenylvaleric acid) | [7] |
Note: The melting point of the closely related analog, 5-oxo-5-phenylvaleric acid, is provided as a benchmark for purity assessment.
Solvent System Selection: Rationale and Procedure
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at room or sub-ambient temperatures.
-
A boiling point below the melting point of the target compound to prevent "oiling out".
-
Inertness, meaning it does not react with the compound.
-
Volatility for easy removal from the purified crystals.
This compound possesses both polar functional groups (carboxylic acid, ketone) and a non-polar region (tolyl group). This dual nature suggests that a moderately polar solvent or a mixed-solvent system would be effective.
Recommended Solvent System: Ethanol/Water.
-
Ethanol: Readily dissolves the compound at higher temperatures due to its polarity and ability to hydrogen bond.
-
Water: Acts as an anti-solvent. The compound is poorly soluble in water. Adding water to the ethanol solution will decrease the overall solubility of the compound, promoting crystallization upon cooling.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Two Erlenmeyer flasks (125 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stirring rod
-
Ice bath
Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 20 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary.[8] Causality: Using minimal solvent ensures the solution becomes supersaturated upon cooling, maximizing crystal yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, particulates) are observed in the hot solution, a hot filtration is required.
-
Pre-heat a second Erlenmeyer flask containing a few mL of ethanol on the hot plate. Pre-heat a stemless funnel with fluted filter paper by placing it on top of the flask.
-
Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.
-
Carefully and quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask.
-
-
Inducing Crystallization:
-
Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or a precipitate.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites.
-
-
Maximizing Crystal Yield:
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for 15-20 minutes.
-
Causality: Further decreasing the temperature lowers the solubility of the compound in the solvent, thereby increasing the yield of recovered crystals.
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.
-
Collect the crystals by vacuum filtration, swirling the flask and pouring the slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any adhering mother liquor containing dissolved impurities.
-
Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, as it is less soluble at lower temperatures.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the crystalline solid to a pre-weighed watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point may be used.
-
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Try scratching the inside of the flask or adding a seed crystal of the pure compound. |
| "Oiling Out" (formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure, leading to melting point depression. | - Reheat the solution to dissolve the oil, add a slightly larger volume of the hot solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent or a different solvent system. |
| Low Recovery Yield | - Too much solvent was used initially. - The crystals were washed with solvent that was not ice-cold. - Premature crystallization during hot filtration. | - Recover the solid from the mother liquor by evaporating the solvent and re-crystallize with less solvent. - Ensure washing solvent is thoroughly chilled. - Ensure the filtration apparatus is adequately pre-heated before hot filtration. |
| Colored Product | - Colored impurities are present and soluble in the recrystallization solvent. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution due to the risk of bumping. |
Purity Assessment
The purity of the recrystallized this compound should be assessed by melting point analysis. A pure compound will exhibit a sharp melting point range (typically < 2°C), which should be close to the literature value. Impurities typically cause both a depression and a broadening of the melting point range. The reference melting point for the analogous 5-oxo-5-phenylvaleric acid is 126-129 °C.[7]
References
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
PubChem. (n.d.). 5-oxo-5-(4-propylphenyl)pentanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methylphenyl)pentanoic acid. Retrieved from [Link]
-
Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Oxo-5-(o-tolyloxy)pentanoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Oxo-5-(p-tolyl)pentanoic Acid. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization1. Retrieved from [Link]
Sources
- 1. This compound,(CAS# 833-85-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 5-(4-iso-Propylphenyl)-5-oxovaleric acid (18847-18-2) for sale [vulcanchem.com]
- 3. CAS 833-85-2 | this compound - Synblock [synblock.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 5-氧代-5-苯基戊酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-(4-Biphenyl)-5-oxovaleric acid | 51994-35-5 [sigmaaldrich.com]
Topic: Column Chromatography Techniques for Isolating 5-(4-Methylphenyl)-5-oxovaleric Acid Derivatives
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive overview and detailed protocols for the isolation and purification of 5-(4-Methylphenyl)-5-oxovaleric acid and its derivatives using column chromatography. These compounds, characterized by the presence of both a ketone and a carboxylic acid functional group, present unique challenges that necessitate carefully optimized separation strategies. We will explore two primary, robust methodologies: traditional normal-phase chromatography on silica gel and high-performance reversed-phase chromatography. This document is intended for researchers, chemists, and drug development professionals seeking reliable methods for obtaining high-purity keto-acid derivatives for downstream applications.
Introduction: The Purification Challenge
This compound and its analogues are valuable intermediates in organic synthesis and pharmaceutical research. Their molecular structure features a moderately non-polar aromatic ring and a polar tail containing two key functional groups: a ketone and a carboxylic acid. This bifunctional nature dictates their chromatographic behavior. The carboxylic acid moiety is prone to strong interactions with polar stationary phases, often leading to significant peak tailing, while its acidic nature requires careful pH control in reversed-phase systems to ensure consistent retention and sharp peaks.
The primary goal of any purification strategy is to effectively separate the target compound from unreacted starting materials, byproducts, or isomers. Column chromatography remains the most powerful and versatile technique for this purpose. The choice between normal-phase and reversed-phase chromatography depends on the specific properties of the derivative, the nature of the impurities, and the scale of the purification.
Foundational Principles: Choosing Your Chromatographic Mode
The separation of chemical compounds via chromatography is governed by their differential partitioning between a stationary phase and a mobile phase.[1]
-
Normal-Phase Chromatography (NPC): This classic mode uses a polar stationary phase (typically silica gel) and a non-polar organic mobile phase.[1][2] Polar compounds are retained more strongly as they adsorb to the stationary phase, while non-polar compounds elute faster.[3] For acidic compounds like our target molecule, strong interactions with the silica surface can be problematic.
-
Reversed-Phase Chromatography (RPC): As the most widely used HPLC mode, RPC employs a non-polar stationary phase (e.g., silica modified with C18 alkyl chains) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][4] In this mode, non-polar compounds are retained more strongly. RPC offers excellent reproducibility and is highly suitable for the analysis of organic acids.[5]
Key Properties of the Target Molecule
To design an effective purification protocol, it is essential to understand the physicochemical properties of the parent compound.
| Property | Value | Implication for Chromatography |
| Chemical Name | This compound | - |
| CAS Number | 833-85-2 | - |
| Molecular Formula | C₁₂H₁₄O₃ | - |
| Molecular Weight | 206.24 g/mol [6] | Influences loading capacity and diffusion. |
| Structure | Aromatic ketone and a carboxylic acid | Dual polarity; acidic nature requires mobile phase modification to prevent peak tailing. |
| Predicted pKa | ~4.6[7] | The compound is a weak acid; its charge state is highly dependent on mobile phase pH in RPC. |
Protocol I: Normal-Phase Flash Chromatography on Silica Gel
This method is ideal for preparative scale purification (milligrams to grams) and for removing less polar or much more polar impurities. The key to success is mitigating the strong interaction between the carboxylic acid and the acidic silanol groups on the silica surface.
Causality Behind the Method
Silica gel is an excellent stationary phase for separating moderately polar compounds.[8] However, the free silanol groups (Si-OH) are acidic and can strongly bind to basic or highly polar functional groups, like carboxylic acids. This interaction leads to slow elution and broad, tailing peaks. To counteract this, a small amount of a weak acid (e.g., acetic acid) is added to the mobile phase.[9][10] The added acid protonates the analyte's carboxyl group and saturates the most active sites on the silica, resulting in a more symmetrical peak shape and predictable elution.
Workflow for Normal-Phase Purification
Caption: Workflow for Normal-Phase Flash Chromatography.
Step-by-Step Protocol
-
Mobile Phase Selection (TLC Scouting):
-
Prepare several test eluents. A good starting point for this class of compound is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Diethyl Ether).[11]
-
Prepare a stock solution of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plates in different solvent mixtures (e.g., 30%, 50%, 70% Ethyl Acetate in Hexanes).
-
To each developing chamber, add a few drops of glacial acetic acid to mimic the column conditions.
-
The ideal solvent system should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound. This ensures good separation and a reasonable elution time.[12]
-
-
Column Preparation:
-
Select a glass column of appropriate size for your sample quantity (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding cracks or air bubbles.[13]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite™ (approx. 2-3 times the sample weight) and evaporate the solvent to obtain a free-flowing powder.[13] Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the sample in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column. This method is faster but can lead to broader bands if too much solvent is used.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. If a gradient is needed, start with a lower polarity (e.g., 20% EtOAc/Hexanes) and gradually increase the percentage of the polar solvent.
-
Maintain a constant flow rate.
-
Collect fractions in test tubes or vials. The size of the fractions should be about 10-20% of the column volume.
-
-
Analysis:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Visualize the spots using a UV lamp (the aromatic ring should be UV-active) and/or a chemical stain.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound derivative.
-
Protocol II: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is the standard for analytical quantification and is also highly effective for semi-preparative or preparative purification when high purity is essential. The key to this method is controlling the mobile phase pH.
Causality Behind the Method
In RPC, the non-polar stationary phase (e.g., C18) retains molecules through hydrophobic interactions.[2][4] Carboxylic acids can be challenging because they can exist in both a neutral (protonated, -COOH) and an ionized (deprotonated, -COO⁻) form. The ionized form is much more polar and will have very little retention on a reversed-phase column, often resulting in poor peak shape and retention time drift. By adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase, the pH is lowered to well below the pKa of the analyte.[4][14] This ensures the carboxylic acid remains in its neutral, more hydrophobic form, leading to consistent retention, enhanced interaction with the C18 phase, and sharp, symmetrical peaks.
Typical RP-HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm particle size, 4.6 x 250 mm | Industry standard for small molecule separation, providing good efficiency and resolution.[4] |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water | Acid modifier to suppress carboxylate ionization.[15] |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure than methanol.[5] |
| Gradient | Start at 30-40% B, ramp to 95% B over 15-20 min | A gradient is typically required to elute the compound with a good peak shape and resolve it from impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Detection | UV at 210 nm and 254 nm | The carboxyl group absorbs around 210 nm, while the aromatic ring absorbs strongly around 254 nm.[16] |
| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
-
System Setup and Equilibration:
-
Install the C18 column.
-
Prepare fresh mobile phases. Ensure all solvents are HPLC-grade and degassed.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 40% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject a standard of the pure compound first, if available, to determine its retention time.
-
Inject the prepared sample.
-
Run the gradient method and collect the data.
-
-
Fraction Collection (for preparative scale):
-
If using a preparative HPLC system, set the fraction collector to trigger based on the UV signal corresponding to the peak of interest.
-
-
Post-Run Analysis:
-
Analyze the resulting chromatogram to assess purity.
-
For preparative runs, analyze the collected fractions to confirm purity before combining and evaporating the solvent.
-
Troubleshooting Common Issues
Effective troubleshooting is key to successful chromatography.[12][17]
Sources
- 1. waters.com [waters.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. Separation of Organic Acids by Reversed Phase HPLC – Dr. Maisch [dr-maisch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CAS 833-85-2 | this compound - Synblock [synblock.com]
- 7. 5-(4-iso-Propylphenyl)-5-oxovaleric acid (18847-18-2) for sale [vulcanchem.com]
- 8. Practical aspects of normal-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Sciencemadness Discussion Board - chromatography - polarities - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
Application of 5-(4-Methylphenyl)-5-oxovaleric acid in the synthesis of fused ring systems
An Application Guide for the Synthesis of Fused Ring Systems Utilizing 5-(4-Methylphenyl)-5-oxovaleric Acid
Introduction: The Strategic Value of a Versatile Ketoacid
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a γ-ketoacid, stands out as a particularly valuable and versatile building block. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its application in the synthesis of fused carbocyclic and heterocyclic systems, which are core scaffolds in numerous pharmaceuticals and biologically active compounds.[1][2]
The primary transformation this guide will focus on is the intramolecular Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds to construct cyclic ketones fused to an aromatic ring. We will then demonstrate how this initial product, a tetralone derivative, can serve as a sophisticated intermediate for the assembly of more complex, nitrogen-containing fused heterocycles. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this accessible starting material for the synthesis of novel chemical entities.
Part 1: Core Synthesis of Fused Carbocycles via Intramolecular Cyclization
The most direct application of this compound is its conversion into a tetralone scaffold. This is achieved through an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.
Causality of Reagent Selection: The Role of Dehydrating Acids
The direct cyclization of a carboxylic acid onto an aromatic ring requires the in-situ formation of a highly reactive electrophile, typically an acylium ion. This is facilitated by strong dehydrating acid catalysts.[3][4]
-
Polyphosphoric Acid (PPA): PPA is a viscous polymeric mixture of phosphoric acids and is one of the most common and effective reagents for this type of cyclization.[3][4] It acts as both the acidic catalyst and a dehydrating agent, promoting the formation of the key acylium ion intermediate. Its high viscosity necessitates elevated temperatures for effective stirring.[3]
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, Eaton's reagent is another powerful alternative that can often promote cyclization under milder conditions than PPA.
-
Triflic Acid (TfOH): As one of the strongest known protic acids, trifluoromethanesulfonic acid can also effectively catalyze these cyclizations, though its cost can be a consideration.
The choice of reagent depends on the substrate's reactivity, desired reaction temperature, and scale. For this compound, PPA offers a reliable and cost-effective method.
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism involves three key steps:
-
Activation: The carboxylic acid is protonated by the strong acid catalyst. Subsequent loss of water generates a resonance-stabilized acylium ion.
-
Electrophilic Attack: The highly electrophilic acylium ion is attacked by the electron-rich π-system of the p-tolyl ring. The ortho position to the activating methyl group is the site of this intramolecular attack.
-
Rearomatization: A proton is lost from the sp³-hybridized carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final tetralone product.
// Nodes Start [label="5-(4-Methylphenyl)-\n5-oxovaleric acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Acylium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Sigma [label="Sigma Complex\n(Resonance Stabilized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="7-Methyl-3,4-dihydronaphthalen-\n1(2H)-one (Tetralone)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Acylium [label="+ PPA\n- H₂O", color="#4285F4"]; Acylium -> Sigma [label="Intramolecular\nElectrophilic Attack", color="#4285F4"]; Sigma -> Product [label="Rearomatization\n(-H⁺)", color="#4285F4"]; }
Figure 1: Mechanism of PPA-mediated intramolecular Friedel-Crafts acylation.
Protocol 1: Synthesis of 7-Methyl-3,4-dihydronaphthalen-1(2H)-one
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 48.5 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 100 g). Note: PPA is highly viscous. It can be gently warmed to facilitate transfer.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mixture should become more mobile as it heats. Maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Quenching: After the reaction is complete, allow the mixture to cool slightly (to approx. 60 °C) and then very carefully and slowly pour it onto a large beaker filled with crushed ice (approx. 500 g) with stirring. This is an exothermic process.
-
Extraction: Once all the ice has melted, transfer the aqueous slurry to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (100 mL), saturated NaHCO₃ solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the pure tetralone as a pale yellow oil or low-melting solid.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | [3][4] |
| Temperature | 80-90 °C | [3] |
| Reaction Time | 1-2 hours | - |
| Typical Yield | 85-95% | - |
| Product | 7-Methyl-3,4-dihydronaphthalen-1(2H)-one | - |
Part 2: The Tetralone as a Precursor to Fused Nitrogen Heterocycles
The synthesized 7-methyl-3,4-dihydronaphthalen-1(2H)-one is not merely an endpoint but a versatile intermediate for constructing more elaborate fused heterocyclic systems, which are prevalent in medicinal chemistry.[1][5]
Application Example: Synthesis of Fused Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing indoles by reacting a ketone with an arylhydrazine in an acidic medium. Applying this to our tetralone intermediate allows for the creation of a tetracyclic indeno[1,2-b]indole scaffold.
// Nodes Ketoacid [label="5-(4-Methylphenyl)-\n5-oxovaleric acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetralone [label="7-Methyl-3,4-dihydronaphthalen-\n1(2H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indole [label="Fused Indeno[1,2-b]indole\nScaffold", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ketoacid -> Tetralone [label="Protocol 1:\nPPA Cyclization", color="#EA4335"]; Tetralone -> Indole [label="Protocol 2:\nFischer Indole Synthesis", color="#FBBC05"]; }
Figure 2: Two-step workflow from γ-ketoacid to a fused indole system.
Protocol 2: Synthesis of 8-Methyl-5,6,10,11-tetrahydro-4H-indeno[1,2-b]indole
Materials:
-
7-Methyl-3,4-dihydronaphthalen-1(2H)-one (from Protocol 1)
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid or Ethanol with a catalytic amount of H₂SO₄
-
Heating mantle, condenser, round-bottom flask
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 7-Methyl-3,4-dihydronaphthalen-1(2H)-one (5.0 g, 28.7 mmol) and phenylhydrazine hydrochloride (4.56 g, 31.6 mmol) in glacial acetic acid (50 mL).
-
Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 3-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate. Pour the mixture into a beaker of cold water (200 mL) to precipitate the product fully.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid and starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure fused indole.
Conclusion
This compound serves as an exemplary starting material for the efficient synthesis of fused ring systems. Through a straightforward and high-yielding intramolecular Friedel-Crafts acylation, it provides access to a valuable tetralone intermediate. This intermediate, in turn, can be readily converted into more complex, nitrogen-containing polycyclic scaffolds of significant interest to medicinal chemists and drug discovery professionals. The protocols detailed in this guide are robust and scalable, offering a reliable pathway to these important molecular architectures.
References
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. National Institutes of Health. Available at: [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. ResearchGate. Available at: [Link]
-
Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Bentham Science. Available at: [Link]
-
5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicine. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 5-(4-Methylphenyl)-5-oxovaleric Acid
Abstract
5-(4-Methylphenyl)-5-oxovaleric acid (CAS 833-85-2) is a keto-carboxylic acid of interest in pharmaceutical and metabolic research.[1][2] Its inherent chemical properties—high polarity, low volatility, and potential for thermal instability—present significant challenges for direct quantitative analysis using standard chromatographic techniques. This application note provides a comprehensive guide to robust derivatization protocols designed to overcome these analytical hurdles. We present detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), explaining the chemical rationale behind each step to ensure procedural success. The protocols described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools for accurate, sensitive, and reproducible quantification of this target analyte.
Introduction: The Analytical Challenge
The molecular structure of this compound contains two polar functional groups: a terminal carboxylic acid and a ketone. These groups are responsible for strong intermolecular hydrogen bonding, which results in low volatility and poor thermal stability, making direct injection into a hot GC inlet problematic.[3] Furthermore, the ketone group can exist in equilibrium with its enol tautomer, potentially leading to peak splitting and inaccurate quantification in chromatography.[4] For HPLC analysis with UV detection, the molecule lacks a strong chromophore, limiting sensitivity.
Chemical derivatization addresses these issues by masking the polar functional groups, thereby transforming the analyte into a form more suitable for chromatographic analysis.[5] This process achieves several critical objectives:
-
Increases Volatility & Thermal Stability: Essential for GC analysis.[6]
-
Improves Chromatographic Peak Shape: Reduces tailing and improves resolution.
-
Prevents Tautomerization: Ensures a single, sharp peak for the analyte.[4]
-
Enhances Detector Response: Crucial for achieving low detection limits, especially in HPLC with fluorescence detection.[7]
This guide details two primary pathways for the derivatization of this compound: a two-step oximation-silylation for GC-MS and fluorescent labeling for HPLC.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS, the goal is to create a volatile and thermally stable derivative. A two-step approach targeting both the ketone and carboxylic acid functional groups is the most robust and recommended method for keto acids.[4]
Principle: Two-Step Oximation and Silylation
This strategy systematically addresses both problematic functional groups.
-
Oximation: The first step involves reacting the ketone with an oximation reagent, such as methoxyamine hydrochloride (MeOx). This reaction converts the carbonyl group into a methoxime derivative. The critical function of this step is to "lock" the keto group, preventing keto-enol tautomerization, which would otherwise result in multiple chromatographic peaks from a single analyte.[4]
-
Silylation: Following oximation, the carboxylic acid group and the newly formed oxime's hydroxyl group are targeted with a powerful silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[4][8] This step replaces the acidic protons with nonpolar trimethylsilyl (TMS) groups, which drastically reduces the molecule's polarity and increases its volatility, making it ideal for GC analysis.[6]
The logical flow of this two-step derivatization is illustrated below.
Caption: Workflow for two-step derivatization for GC-MS analysis.
Detailed Protocol: Oximation-Silylation
Materials:
-
This compound standard/sample
-
Anhydrous Pyridine
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas supply for evaporation
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte in ethyl acetate (e.g., 1 mg/mL). Pipette a known volume (e.g., 100 µL) into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the residue is completely dry as moisture will interfere with the silylation reagent.
-
Oximation Step:
-
Add 50 µL of the MeOx solution (20 mg/mL in pyridine) to the dried residue.
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the vial in a heating block at 60°C for 60 minutes.[9]
-
Cool the vial to room temperature.
-
-
Silylation Step:
-
Analysis: Cool the vial to room temperature. The sample is now derivatized and ready for direct injection into the GC-MS system.
Comparison of GC-MS Derivatization Methods
While the two-step method is comprehensive, simpler esterification can sometimes be employed. The table below compares these approaches.
| Feature | Two-Step Oximation-Silylation | Esterification (e.g., Methylation) |
| Target Groups | Ketone and Carboxylic Acid | Primarily Carboxylic Acid |
| Principle | Prevents tautomerization and increases volatility | Increases volatility |
| Reagents | MeOx, Pyridine, BSTFA/MSTFA | Methanolic HCl, BF3-Methanol[3][10] |
| Completeness | Comprehensive derivatization of all active sites | Leaves ketone group exposed, may cause peak tailing |
| Robustness | High; produces a single, sharp peak | Moderate; susceptible to issues from the underivatized ketone |
| Best For | Accurate and precise quantification of keto acids | Simpler screening applications |
Derivatization for HPLC-Fluorescence Detection (FLD)
When GC-MS is not available or when higher sensitivity is required, HPLC with fluorescence detection is an excellent alternative. Since this compound is not natively fluorescent, derivatization is mandatory to introduce a fluorophore.[7]
Principle: Fluorescent Labeling of the Carboxylic Acid
This technique involves reacting the carboxylic acid moiety with a fluorescent labeling reagent to form a highly fluorescent ester derivative. This process, often called pre-column derivatization, dramatically enhances detection sensitivity, allowing for quantification at picomole or even femtomole levels.[11][12] A variety of reagents can be used, including coumarin analogues, anthracenes, and diazoalkanes.[7][13] 9-Chloromethyl anthracene is a suitable reagent that reacts with carboxylic acids in the presence of a catalyst to yield stable, highly fluorescent esters.[11]
The workflow for this analytical approach is outlined below.
Caption: Workflow for fluorescent labeling for HPLC-FLD analysis.
Detailed Protocol: Fluorescent Labeling with 9-Chloromethyl Anthracene
Materials:
-
This compound standard/sample
-
Acetonitrile (HPLC grade)
-
9-Chloromethyl anthracene
-
Tetrabutylammonium bromide (catalyst)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the analyte in acetonitrile (e.g., 100 µmol/L).
-
Prepare a solution of 9-chloromethyl anthracene in acetonitrile.
-
Prepare a solution of the catalyst, tetrabutylammonium bromide, in acetonitrile.
-
-
Derivatization Reaction:
-
In a reaction vial, combine a known amount of the analyte solution with an excess of the 9-chloromethyl anthracene solution and the catalyst solution.
-
Cap the vial tightly and vortex.
-
Incubate the vial in a heating block or water bath at approximately 50°C for 50 minutes.[11]
-
-
Analysis:
-
Cool the reaction mixture to room temperature.
-
The sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
Typical HPLC-FLD Conditions
The resulting fluorescent ester can be separated using reversed-phase HPLC. The table below provides a representative set of conditions.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | Fluorescence Detector (FLD) |
| Excitation (λex) | 365 nm[11] |
| Emission (λem) | 410 nm[11] |
Alternative Approach: Direct Analysis by LC-MS/MS
Modern analytical platforms, particularly those coupling Ultra-High-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (LC-MS/MS), can often quantify organic acids directly in complex matrices without derivatization.[14][15] Techniques like triple quadrupole or QTOF mass spectrometry provide exceptional selectivity and sensitivity, potentially simplifying sample preparation and reducing analysis time.[15][16] While this approach requires more sophisticated instrumentation, it should be considered as a powerful alternative to traditional derivatization-based methods.[17]
Conclusion
The reliable quantification of this compound requires a carefully chosen analytical strategy to overcome its inherent chemical challenges.
-
For GC-MS analysis , a two-step oximation-silylation protocol is the most robust method, as it comprehensively masks both polar functional groups, ensuring excellent volatility and preventing tautomerization.
-
For HPLC analysis , fluorescent labeling of the carboxylic acid group provides a highly sensitive method suitable for trace-level quantification.
The choice between these methods will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix. By understanding the chemical principles behind each protocol, researchers can confidently implement these derivatization strategies to achieve accurate, reproducible, and reliable results.
References
-
Imaizumi, N., & Kim, W. J. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]
- Husek, P. (2009). Acids: Derivatization for GC Analysis.
-
Xie, Z., Yu, L., Yu, H., & Deng, Q. (2009). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 47(7), 609–613. [Link]
-
Male, K. B., & Luong, J. H. (2000). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Analytical Biochemistry, 280(2), 265-276. [Link]
-
Wang, J., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
- Chobanov, D., Tarandjiska, R., & Chobanova, R. (1976). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Communications of the Department of Chemistry, Bulgarian Academy of Sciences, 9(2), 324-332.
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Application Note. [Link]
- Iwaki, K., et al. (1993). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-15.
-
Coene, K. L. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(3), 395-405. [Link]
-
Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Application Note. [Link]
-
Waters Corporation. (n.d.). Organic Acids Analysis. [Link]
-
Imtakt USA. (n.d.). Organic Acid Analysis Column for LC-MS. [Link]
- Franck, A., & Franck, D. (1975). Determination of carboxylic esters by acid fusion reaction gas chromatography.
-
ResearchGate. (n.d.). Techniques for silylation. [Link]
-
Esposito, G. G. (1972). Estimation of Carboxylic Acids in Synthetic Polymers by Transesterification and Gas-Liquid Chromatography. DTIC. [Link]
-
Rusconi, S., et al. (2019). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]
-
ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? [Link]
- Supelco. (n.d.).
-
Adorno, M. A. T., et al. (2014). Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction. American Journal of Analytical Chemistry, 5, 406-414. [Link]
- Kim, J. S., et al. (2019). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Pharmaceutical Research, 8(5).
- Fiehn, O., et al. (2000). Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass Spectrometry. Analytical Chemistry, 72(15), 3573-3580.
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]
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- 17. waters.com [waters.com]
Scalable synthesis of 5-(4-Methylphenyl)-5-oxovaleric acid for laboratory use
An Application Note for the Scalable Laboratory Synthesis of 5-(4-Methylphenyl)-5-oxovaleric Acid
Introduction: The Utility of a Versatile γ-Keto Acid
This compound, also known as 5-oxo-5-p-tolyl-pentanoic acid, is a valuable γ-keto acid that serves as a versatile intermediate in organic synthesis.[1][2][3] Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of subsequent chemical transformations. This makes it a key building block in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the creation of specialty polymers and fine chemicals.[4][5]
This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound suitable for laboratory use. The selected method is the Friedel-Crafts acylation of toluene with succinic anhydride, a classic and robust electrophilic aromatic substitution reaction.[6][7] This approach is favored for its operational simplicity, use of readily available and cost-effective starting materials, and the formation of a single, monoacylated product, which circumvents the common issue of polysubstitution seen in Friedel-Crafts alkylations.[8][9]
Underlying Scientific Principles: The Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877.[6][7] The reaction introduces an acyl group onto an aromatic ring. In this specific application, toluene (the aromatic ring) is acylated by succinic anhydride.
The mechanism proceeds through the generation of a highly electrophilic acylium ion. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts. The AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and facilitating its opening upon nucleophilic attack by the electron-rich toluene ring. The methyl group of toluene is an activating, ortho-, para-director, leading predominantly to the desired para-substituted product due to steric hindrance at the ortho position.
Unlike Friedel-Crafts alkylation, the ketone product is less reactive than the starting material because the acyl group is electron-withdrawing, thus deactivating the aromatic ring towards further acylation.[8][10] The AlCl₃ catalyst forms a complex with the resulting aryl ketone, necessitating the use of at least a stoichiometric amount of the catalyst, which is then decomposed during the aqueous workup.[7]
Figure 1: Simplified reaction mechanism for Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale that can be adjusted as needed. The key to success is the rigorous exclusion of moisture, as the aluminum chloride catalyst is highly water-sensitive.[11][12]
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.Wt. ( g/mol ) | Required Purity | Notes |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, ≥99.5% | Acts as both reactant and solvent. |
| Succinic Anhydride | 108-30-5 | C₄H₄O₃ | 100.07 | ≥99% | Ensure it is dry.[13] |
| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | Anhydrous, ≥99% | Highly hygroscopic and corrosive. Handle with care in a dry environment.[8] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Optional solvent to control viscosity. |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Concentrated (37%) | For workup. |
| Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous | For drying organic layers. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Reagent Grade | For recrystallization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[8]
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water, releasing heat and toxic HCl gas. It is corrosive and can cause severe burns.[8][14] Weigh and handle it quickly in a dry environment.
-
Toluene & Dichloromethane: These solvents are volatile and flammable. Avoid inhalation and contact with skin. Dichloromethane is a suspected carcinogen.[12]
-
Reaction Quenching: The workup step of adding the reaction mixture to ice is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within the fume hood.
Step-by-Step Synthesis Procedure
-
Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, dropping funnel, and reflux condenser) is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. Equip the condenser with a drying tube (e.g., filled with CaCl₂).
-
Reaction Setup:
-
To the 1 L three-neck flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (133.3 g, 1.0 mol, 2.2 eq).
-
Add 250 mL of anhydrous toluene to the flask.
-
Cool the resulting suspension to 0-5 °C using an ice-salt bath.
-
-
Reagent Addition:
-
In a separate beaker, dissolve succinic anhydride (45.0 g, 0.45 mol, 1.0 eq) in 150 mL of anhydrous toluene. Gentle warming may be required. Cool the solution back to room temperature before proceeding.
-
Transfer this solution to the dropping funnel.
-
Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over approximately 60-90 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 3-4 hours. The mixture will become a thick, dark brown slurry.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and spotting on a silica plate.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back down in an ice bath.
-
In a large beaker (2 L), prepare a mixture of crushed ice (approx. 500 g) and concentrated hydrochloric acid (100 mL).
-
Slowly and carefully , pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.[12] This will decompose the aluminum complex and should be done in the fume hood.
-
Rinse the reaction flask with a small amount of toluene and add it to the beaker.
-
Stir the mixture until all the ice has melted and two distinct layers form.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic (top) layer.
-
Extract the aqueous layer twice with 100 mL portions of toluene or ethyl acetate.[12]
-
Combine all organic layers and wash them with 150 mL of brine (saturated NaCl solution).[12]
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a solid. Purify it by recrystallization.[14]
-
Dissolve the crude solid in a minimal amount of hot toluene or a toluene/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Expected Results
| Parameter | Value |
| Reactant Scale (Succinic Anhydride) | 0.45 mol |
| Expected Yield | 75-85% |
| Product Appearance | White to off-white crystalline solid |
| Molecular Weight | 206.24 g/mol [1][2] |
| Melting Point | ~125-128 °C |
Experimental Workflow and Scalability
The overall process is streamlined for efficiency and safety. For scaling up, careful consideration must be given to heat management and reagent handling.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(4-Methylphenyl)-5-oxovaleric acid
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(4-methylphenyl)-5-oxovaleric acid. Here, we address common challenges, provide in-depth troubleshooting, and offer an optimized protocol to enhance yield and purity.
Introduction: The Friedel-Crafts Acylation Pathway
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of toluene with glutaric anhydride, utilizing a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution, while a cornerstone of organic synthesis, presents several potential pitfalls that can significantly impact the reaction's success. Understanding and mitigating these issues is key to achieving a high-yielding and pure product.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most frequent problems encountered during this synthesis.
Problem 1: Critically Low or No Product Yield
Question: My reaction has resulted in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield is a common but solvable issue, often pointing to problems with the reagents or reaction conditions.
Primary Causes and Strategic Solutions
| Potential Cause | Scientific Explanation | Recommended Action |
| Inactive Lewis Acid Catalyst (AlCl₃) | Aluminum chloride is highly hygroscopic and reacts readily with atmospheric moisture. This hydrolysis deactivates the catalyst, rendering it unable to generate the necessary acylium ion electrophile.[1][2] | Always use a fresh, unopened container of anhydrous AlCl₃. Handling should be performed rapidly in a dry environment, ideally within a glove box or under a stream of inert gas like nitrogen or argon. |
| Presence of Water in Reagents/Solvent | Toluene and the reaction solvent must be anhydrous. Water will preferentially react with and quench the AlCl₃ catalyst.[1][3] | Utilize anhydrous grade toluene and solvents. For stringent dryness, consider distilling the solvent over a suitable drying agent prior to the reaction. |
| Inadequate Reaction Time or Temperature | The acylation reaction may not reach completion if the time is too short or the temperature is too low to overcome the activation energy.[1] | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time. A modest increase in temperature can also be beneficial, but excessive heat may promote side reactions. |
| Stoichiometry of the Catalyst | In Friedel-Crafts acylations, the ketone product forms a stable complex with AlCl₃.[1][3] This removes the catalyst from the reaction. Therefore, a stoichiometric amount of the Lewis acid is required, not a catalytic one.[1][3] | A common practice is to use at least one equivalent of the catalyst relative to the acylating agent.[3] For anhydrides, over two equivalents are often necessary. |
Diagnostic Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Problem 2: Presence of Isomeric Impurities
Question: My product analysis (e.g., NMR) indicates the presence of ortho and/or meta isomers in addition to the desired para product. How can I improve the regioselectivity?
Answer: The methyl group of toluene is an ortho-, para-directing group. While the para product is sterically favored, the formation of the ortho isomer is a common side reaction.[1]
Enhancing Regioselectivity
| Influencing Factor | Effect on Selectivity | Recommended Protocol Adjustment |
| Reaction Temperature | Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer. | It is crucial to maintain a low reaction temperature, ideally between 0 and 5°C, particularly during the addition of the electrophile. |
| Choice of Solvent | The solvent can influence the steric bulk of the electrophile and thus the ortho/para product ratio. | Non-polar solvents such as dichloromethane or 1,2-dichloroethane are often preferred. Carbon disulfide is also known to favor para-substitution, but its use is often limited due to its high flammability and toxicity. |
| Rate of Reagent Addition | A slow, controlled addition of the acylating agent helps to maintain a low concentration of the electrophile, favoring substitution at the less sterically hindered para position.[4] | Employ a dropping funnel for the dropwise addition of the glutaric anhydride/toluene solution to the AlCl₃ suspension over a period of 30 to 60 minutes with efficient stirring. |
Reaction Mechanism and Isomer Formation
Caption: Isomer formation in the Friedel-Crafts acylation of toluene.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for AlCl₃ in this reaction? A1: Due to the formation of a complex between the ketone product and the Lewis acid, a stoichiometric amount of AlCl₃ is necessary.[5] For acylation with an acid anhydride, more than two equivalents of AlCl₃ are typically required: one to react with the anhydride to form the acylium ion, and another to complex with the resulting carboxylate group. A ratio of 2.2 to 2.5 equivalents of AlCl₃ to glutaric anhydride is a good starting point.
Q2: What is the best way to handle the workup to remove aluminum salts? A2: The workup procedure often involves quenching the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.[4] This hydrolyzes the aluminum complexes. The HCl helps to dissolve the resulting aluminum hydroxide into soluble aluminum salts, preventing the formation of a gelatinous precipitate that can complicate extraction.[6] Subsequent extraction with an organic solvent like ethyl acetate will isolate the product.
Q3: Can I use a different Lewis acid? A3: Yes, other Lewis acids can be used. Ferric chloride (FeCl₃) is a milder alternative that may require heating. Other options include zinc salts and metal triflates, which are sometimes employed in "greener" acylation methodologies.[5][7] However, AlCl₃ remains the most common choice due to its high reactivity and low cost.
Optimized Laboratory Protocol
This protocol incorporates best practices to maximize the yield and regioselectivity of the synthesis.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Glutaric anhydride
-
Anhydrous toluene
-
Anhydrous 1,2-dichloroethane (DCE)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen.
-
Catalyst Suspension: Anhydrous AlCl₃ (2.2 equivalents) is suspended in anhydrous DCE in the reaction flask. The mixture is cooled to 0°C using an ice-water bath.[4]
-
Reagent Addition: A solution of glutaric anhydride (1.0 equivalent) in anhydrous toluene is added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[4]
-
Reaction Progression: Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours, with the progress monitored by TLC.[1]
-
Reaction Quenching: The reaction is quenched by slowly and carefully pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[4]
-
Extraction and Workup: The quenched mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are then washed with water, followed by brine.[8]
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.
Experimental Workflow Visualization
Caption: A streamlined workflow for the synthesis of this compound.
References
- BenchChem.
- BenchChem.
- BenchChem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- YouTube.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. [Link]
- University of Michigan.
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for the Esterification of 5-(4-Methylphenyl)-5-oxovaleric Acid
Welcome to the Technical Support Center for the optimization of the esterification of 5-(4-Methylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific chemical transformation. Here, we will delve into the nuances of the reaction, moving beyond generic protocols to offer insights grounded in chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the esterification of this compound?
The most prevalent and cost-effective method for the esterification of this compound is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.[2]
The core principle of Fischer esterification lies in the acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the weakly nucleophilic alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[3]
Q2: I am experiencing low yields in my esterification reaction. What are the likely causes and how can I improve the conversion?
Low yields in the Fischer esterification of this compound are a common challenge and can often be attributed to the reversible nature of the reaction.[4] Here are the primary factors to consider and strategies for optimization:
-
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus lowering the ester yield.[4]
-
Solution: Employ a large excess of the alcohol reactant. This not only serves as the solvent but also shifts the equilibrium towards the product side according to Le Châtelier's principle.[1] Alternatively, actively remove water as it is formed. This can be achieved by using a Dean-Stark apparatus if a solvent that forms an azeotrope with water (like toluene) is used. Another approach is the use of drying agents like molecular sieves.[2]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.
-
Solution: Typically, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is sufficient.[3] Ensure the catalyst is fresh and active.
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium if the temperature is too low or the reaction time is too short.
Q3: Are there any potential side reactions I should be aware of, particularly concerning the ketone group in my starting material?
Yes, the presence of the ketone functionality in this compound introduces the possibility of specific side reactions under acidic conditions, although the esterification of the carboxylic acid is generally the favored reaction. Potential side reactions include:
-
Acetal/Ketal Formation: The ketone carbonyl group can react with the alcohol under acidic conditions to form a hemiacetal and subsequently an acetal (or ketal). While this is a reversible reaction, it can consume the alcohol and complicate the product mixture. This is more likely to occur with a large excess of alcohol and prolonged reaction times.
-
Aldol-type Condensation: Under certain acidic conditions, the ketone can enolize and undergo self-condensation or condensation with other carbonyl-containing species. However, this is generally less common under the typical anhydrous conditions of Fischer esterification.
To minimize these side reactions, it is important to use the mildest effective acidic catalyst and to monitor the reaction to avoid unnecessarily long reaction times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient heating. 3. Water contamination in reagents. | 1. Use fresh, concentrated acid catalyst. 2. Ensure the reaction is maintained at a gentle reflux. 3. Use anhydrous alcohol and dry glassware. |
| Incomplete Reaction (Starting material remains) | 1. Reaction has not reached equilibrium. 2. Insufficient catalyst. 3. Reversibility of the reaction. | 1. Increase the reaction time and monitor by TLC/GC. 2. Add a small, additional amount of catalyst. 3. Use a larger excess of the alcohol or implement water removal (Dean-Stark trap). |
| Formation of Multiple Products (as seen on TLC/GC) | 1. Side reactions involving the ketone. 2. Impurities in the starting material. | 1. Consider using a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄). 2. Purify the starting carboxylic acid before the reaction. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of product and starting material during chromatography. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 2. Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
General Protocol for the Methyl Esterification of this compound
This protocol provides a starting point for the synthesis of methyl 5-(4-methylphenyl)-5-oxovalerate. Optimization of reaction time and purification may be necessary.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).[5]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.[5] Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ will be evolved.[5]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Workflow for Esterification and Troubleshooting
Caption: A workflow diagram illustrating the key stages of the Fischer esterification process for this compound, including monitoring and troubleshooting steps.
Data Summary
The following table provides a hypothetical comparison of different acid catalysts for the esterification of a generic gamma-keto acid. Actual yields for this compound may vary and should be determined experimentally.
| Catalyst | Molar Ratio (Catalyst:Acid) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Notes |
| H₂SO₄ | 0.1 : 1 | 4 | Reflux (MeOH) | 85-95 | Highly effective but can promote side reactions with sensitive substrates.[6] |
| p-TsOH | 0.1 : 1 | 6 | Reflux (MeOH) | 80-90 | Milder alternative to H₂SO₄, often used for more sensitive substrates. |
| Amberlyst-15 | 20% w/w | 8 | Reflux (MeOH) | 75-85 | Heterogeneous catalyst, allows for easier purification by simple filtration.[7] |
| BF₃·OEt₂ | 0.2 : 1 | 3 | Room Temp to Reflux | 70-85 | Lewis acid catalyst, can be effective under milder conditions.[5] |
Conclusion
The esterification of this compound is a well-established transformation that can be optimized to achieve high yields. By understanding the principles of Fischer esterification, anticipating potential side reactions, and employing systematic troubleshooting, researchers can confidently and efficiently synthesize the desired ester products. Careful control of reaction conditions, particularly the management of the water byproduct, is paramount to success.
References
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Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
A comparison of homogeneous and heterogeneous Brønsted acid catalysts in the reactions of meso-erythritol with aldehyde/ketones. (2025, August 6). ResearchGate. Retrieved from [Link]
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The Fischer Esterification. (n.d.). Retrieved from [Link]
-
Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. (2009, February 20). PubMed. Retrieved from [Link]
-
Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved from [Link]
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Esterification by solid acid catalysts - A comparison. (2025, August 5). ResearchGate. Retrieved from [Link]
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Fischer Esterification. (n.d.). Retrieved from [Link]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]
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Formation of γ-‐Keto Esters from β. (2014, June 8). Organic Syntheses. Retrieved from [Link]
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A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature. (2024, December 25). MDPI. Retrieved from [Link]
-
Esters to Ketones, Part 3: Acid-Catalyzed Acylations. (2021, September 11). YouTube. Retrieved from [Link]
-
Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019, January 10). MDPI. Retrieved from [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
GC/MS chromatogram of keto acid methyl ester standard (A) and the... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. (2025, August 10). ResearchGate. Retrieved from [Link]
-
From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)–C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
How do you do de esterification in a short period of time with good yield? (2014, June 26). ResearchGate. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit. Retrieved from [Link]
-
Esterification not Working (Separation). (2024, February 15). Reddit. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (n.d.). Retrieved from [Link]
- Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. (n.d.). Google Patents.
-
20.8 Synthesis and Reactions of Esters. (2021, April 13). YouTube. Retrieved from [Link]
-
Synthesis and Reactions of Esters. (n.d.). Chad's Prep. Retrieved from [Link]
-
Ethyl 5-(4-methylphenyl)-5-oxovalerate. (n.d.). Arctom. Retrieved from [Link]
-
GC/MS analysis of some long chain esters, ketones and propanediol diesters. (1981, February 1). Retrieved from [Link]
-
Ketone or aldehyde synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ketonization of Valeric Acid to 5-Nonanone over Metal Oxides catalysts. (n.d.). ChemRxiv. Retrieved from [Link]
-
Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024, June 25). Pearson. Retrieved from [Link]
-
Synthesis of L-menthyl isovalerate by esterification of isovaleric acid with L-menthol under microwave irradiation. (2025, August 9). ResearchGate. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Preventing degradation of 5-(4-Methylphenyl)-5-oxovaleric acid during workup
Introduction for the Researcher
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-(4-Methylphenyl)-5-oxovaleric acid, a common intermediate synthesized via the Friedel-Crafts acylation of toluene with glutaric anhydride. While this γ-keto acid is substantially more stable than its β-keto acid counterparts, suboptimal workup conditions can still lead to yield loss, impurity formation, and challenges in downstream applications such as Clemmensen reductions.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter. Our focus is on the causality behind each procedural step, ensuring you can not only follow a protocol but also troubleshoot effectively when faced with unexpected results.
Core Principles for Preventing Degradation
Before diving into specific troubleshooting scenarios, it's crucial to understand the foundational principles governing the stability of this compound during its isolation and purification.
-
Temperature Management is Key: Exposing the reaction mixture or isolated product to excessive heat is the primary risk factor for potential side reactions. All steps post-reaction should be conducted at or below room temperature unless a specific protocol requires heating for a controlled transformation.
-
Control of pH: The workup process involves transitioning between highly acidic and basic conditions to separate the product from the reaction catalyst (e.g., AlCl₃) and unreacted starting materials. Careful and methodical pH adjustment is critical to prevent the formation of emulsions and ensure the desired compound is in the correct phase for extraction.
-
Efficient Catalyst Quenching: The Lewis acid catalyst (typically AlCl₃) forms a complex with the ketone product.[1] Decommissioning this complex effectively by quenching with ice and acid is the most critical step in the workup, liberating the desired product for extraction.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is significantly lower than expected. What are the most common causes during workup?
Low yield is a frequent issue that can often be traced back to the workup procedure rather than the reaction itself. Let's break down the likely culprits:
-
Incomplete Quenching of the Aluminum Chloride Complex: The carbonyl oxygen of your product is strongly complexed to the AlCl₃ catalyst. If this complex is not fully hydrolyzed, your product will remain in the aqueous layer during extraction, leading to significant loss. The standard procedure is to pour the reaction mixture slowly into a slurry of crushed ice and concentrated hydrochloric acid.[2] The ice manages the exothermic nature of the quench, while the acid ensures the aluminum salts remain water-soluble and the product is fully protonated and liberated.
-
Mechanical Losses from Emulsion Formation: During the basic wash (e.g., with sodium bicarbonate), emulsions can form at the interface of the organic and aqueous layers, trapping your product. To mitigate this, add the basic solution slowly with gentle swirling rather than vigorous shaking. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can often help break it.
-
Insufficient Extraction: Your product has moderate polarity. Ensure you perform multiple extractions (at least 3x) with a suitable organic solvent (like dichloromethane or ethyl acetate) to maximize recovery from the aqueous layer.[1] Combine all organic extracts for the subsequent washing steps.
Q2: I'm worried about the product decarboxylating upon heating. How stable is this γ-keto acid compared to other keto acids?
This is an excellent and important question rooted in fundamental organic chemistry principles. Your concern is likely based on the well-known instability of β-keto acids, which readily decarboxylate upon gentle heating.[3][4]
However, This compound is a γ-keto acid and is significantly more stable.
The mechanism for facile decarboxylation involves the formation of a stable, six-membered cyclic transition state where the carboxylic proton is transferred to the carbonyl oxygen.[4][5] In β-keto acids, this is sterically favored. For a γ-keto acid like yours, this would require a strained, seven-membered ring, which is energetically unfavorable. Therefore, decarboxylation is not a significant degradation pathway under standard workup or purification conditions (like rotary evaporation at moderate temperatures).[6]
Q3: I see an oily layer or solid precipitate forming when I add sodium bicarbonate solution. What is happening?
This is the desired outcome! When you wash the organic extract with an aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), you are deprotonating the carboxylic acid group of your product.
R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
The resulting sodium salt, sodium 5-(4-methylphenyl)-5-oxovalerate, is an ionic compound and is therefore highly soluble in the aqueous layer and insoluble in the organic solvent. This step is a crucial part of purification:
-
It separates your acidic product from any non-acidic organic impurities (like unreacted toluene or byproducts from the anhydride).
-
After separating the layers, you can then re-acidify the aqueous layer (e.g., with 3M HCl) until the pH is ~2. Your product will precipitate as the neutral carboxylic acid, which can then be collected by filtration or extracted back into a fresh portion of organic solvent.
Q4: My subsequent Clemmensen reduction is failing or giving complex mixtures. Could the initial workup be the cause?
Absolutely. The Clemmensen reduction, which reduces the ketone to a methylene group, is performed in the presence of zinc amalgam and concentrated HCl.[7][8] It is highly sensitive to the purity of the starting material.
-
Residual Aluminum Salts: If your initial workup did not completely remove all aluminum salts, they can interfere with the reduction mechanism occurring on the surface of the zinc.[7]
-
Presence of Water: The modified Clemmensen reduction often benefits from anhydrous conditions.[9] Ensure your extracted product is thoroughly dried over an anhydrous salt (like MgSO₄ or Na₂SO₄) and the solvent is fully removed before proceeding.
-
Organic Impurities: Any electrophilic impurities carried over from the Friedel-Crafts step can react under the harsh acidic conditions of the Clemmensen reduction, leading to charring or unwanted side products.
A clean, pure, and dry sample of this compound is paramount for a successful subsequent reduction.
Recommended Protocols & Methodologies
Protocol 1: Robust Workup & Purification of this compound
This protocol assumes the reaction was a Friedel-Crafts acylation using AlCl₃ as the catalyst.
.dot graph TD { A[Reaction Completion] --> B{Pour Reaction Mixture Slowly}; B --> C[Ice + Conc. HCl Slurry]; C --> D{Stir Until All Ice Melts}; D --> E[Transfer to Separatory Funnel]; E --> F{Extract with CH₂Cl₂ (3x)}; F --> G[Combine Organic Layers]; G --> H{Wash with Water (1x)}; H --> I{Wash with Sat. NaHCO₃ (2x)}; I --> J{Wash with Brine (1x)}; J --> K{Dry Over Anhydrous Na₂SO₄}; K --> L[Filter]; L --> M[Concentrate via Rotary Evaporation]; M --> N[Final Product];
} .enddot Caption: Standard Friedel-Crafts Workup Workflow.
Methodology:
-
Preparation of Quench Solution: In a beaker of appropriate size, prepare a slurry of crushed ice and concentrated hydrochloric acid (approx. 15 mL of acid for every 25 g of ice).[2] Prepare this in a fume hood and cool the beaker in an ice-water bath.
-
Quenching: Once the Friedel-Crafts reaction is complete, allow the reaction vessel to cool to room temperature. Very slowly and carefully, pour the reaction mixture into the stirred ice-HCl slurry. The addition will be exothermic. Maintain external cooling to keep the temperature below 20 °C.
-
Hydrolysis: Stir the resulting mixture vigorously for 15-20 minutes. You may observe the initial color of the reaction mixture fading as the AlCl₃ complex is hydrolyzed.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate. The volume of the first extraction should be about one-third of the aqueous layer's volume. Repeat the extraction two more times.
-
Combine & Wash: Combine all organic extracts in the separatory funnel.
-
Wash once with deionized water to remove the bulk of the acid.
-
Wash twice with a saturated sodium bicarbonate (NaHCO₃) solution. Vent the funnel frequently as CO₂ gas will be generated. This step removes any remaining acid.
-
Wash once with brine (saturated NaCl solution) to break any emulsions and help remove dissolved water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for at least 15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Isolation: Gravity filter the dried solution into a pre-weighed round-bottomed flask to remove the drying agent. Remove the solvent using a rotary evaporator. Use a water bath temperature no higher than 40 °C. The final product should be a solid or a thick oil.
Protocol 2: Analytical Purity Assessment by HPLC-UV
Verifying the purity of your product is essential. A simple reverse-phase HPLC method can quickly identify the presence of impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of your dried product in the mobile phase at approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC system with a UV detector.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The peak corresponding to your product should be the major component. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Table 1: Critical Workup Parameters & Rationale
| Parameter | Recommended Condition | Rationale & Justification |
| Quenching Temperature | < 20 °C | The hydrolysis of AlCl₃ is highly exothermic. Low temperatures prevent potential side reactions and boiling of volatile solvents like dichloromethane. |
| Quenching Agent | Ice / Conc. HCl | Provides a controlled quench, keeps aluminum salts soluble in the aqueous phase, and ensures the carboxylic acid is fully protonated for extraction into the organic layer.[2][11] |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Both are effective at dissolving the product and are immiscible with water. Dichloromethane is denser than water, while ethyl acetate is less dense. |
| Basic Wash | Saturated NaHCO₃ (aq) | Neutralizes residual strong acid (HCl) and can be used to selectively extract the acidic product into the aqueous phase for purification if needed. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic extract, which is critical for obtaining an accurate final weight and for the success of subsequent moisture-sensitive reactions. |
| Solvent Removal | Rotary Evaporation, < 40 °C | Effectively removes the solvent without requiring high temperatures that could, under prolonged exposure, potentially lead to degradation.[12] |
References
-
Wikipedia. (2023). Decarboxylation. Retrieved from [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., & Mathew, T. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. Retrieved from [Link]
-
Epstein, C. M., Chawla, R. K., Wadsworth, A., & Rudman, D. (1980). Decarboxylation of alpha-ketoisovaleric acid after oral administration in man. The American Journal of Clinical Nutrition, 33(9), 1968–1974. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]
-
The Ketonic Decomposition of Beta-Keto Carboxylic Acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Psoch, R., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis. Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. Retrieved from [Link]
-
Clemmensen Reduction. (n.d.). GeeksforGeeks. Retrieved from [Link]
-
Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why are beta-ketoacids better at decarboxylation than gamma or delta?. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Common impurities in commercial 5-(4-Methylphenyl)-5-oxovaleric acid and their removal
This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common purity issues encountered with commercial 5-(4-Methylphenyl)-5-oxovaleric acid. Leveraging extensive field experience, this document provides not only procedural steps but also the underlying scientific principles to empower users to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My batch of this compound shows a lower-than-expected melting point and appears slightly oily. What are the likely impurities?
A1: This is a common observation and typically points to residual starting materials or isomeric byproducts from the synthesis. The most prevalent commercial synthesis for this compound is the Friedel-Crafts acylation of toluene with glutaric anhydride. Based on this, the primary impurities are:
-
Unreacted Starting Materials: Toluene and glutaric acid (formed from the hydrolysis of the anhydride).
-
Isomeric Byproduct: 5-(2-Methylphenyl)-5-oxovaleric acid (the ortho isomer). The Friedel-Crafts acylation of toluene predominantly yields the para substituted product, but the formation of the ortho isomer is a known side reaction.[1]
-
Polysubstituted Products: Although generally minor, there is a possibility of di-acylated toluene byproducts.
The presence of these impurities, particularly the oily toluene and the lower-melting ortho isomer, can lead to the observed physical properties of your commercial batch.
Q2: How can I confirm the presence of these specific impurities in my sample?
A2: A combination of analytical techniques is recommended for unambiguous identification:
-
¹H NMR Spectroscopy: This is a powerful tool to identify the different isomers. The aromatic protons of the desired para isomer will show a characteristic AA'BB' splitting pattern (two doublets), while the ortho isomer will exhibit a more complex multiplet in the aromatic region. Residual toluene will be identifiable by its distinct aromatic and methyl signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting and identifying volatile impurities like residual toluene.
-
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the ortho and para isomers, as well as glutaric acid. Developing a method with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of formic acid) is a standard approach.[2]
Q3: What is the most straightforward method to remove these common impurities in a laboratory setting?
A3: For general laboratory-scale purification, recrystallization is often the most efficient and cost-effective method. This technique relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at varying temperatures.[3]
Q4: I tried recrystallizing my compound, but it "oiled out" instead of forming crystals. What went wrong?
A4: "Oiling out" is a common issue in recrystallization and can be caused by several factors:
-
The solution is too supersaturated: This can happen if the initial amount of solvent was insufficient or if the solution cooled too rapidly.
-
The boiling point of the solvent is higher than the melting point of the solute: This can cause the compound to melt before it dissolves.
-
High concentration of impurities: A significant amount of impurities can inhibit crystal lattice formation.
To resolve this, try adding a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool much more slowly. Seeding the solution with a pure crystal of this compound can also induce proper crystallization.
Diagram: Purification Workflow
Sources
Overcoming solubility issues of 5-(4-Methylphenyl)-5-oxovaleric acid in organic solvents
Welcome to the technical support guide for 5-(4-Methylphenyl)-5-oxovaleric acid (CAS No. 833-85-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on overcoming solubility challenges with this compound.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule, featuring a relatively non-polar aromatic ketone (p-tolyl ketone) and a polar carboxylic acid group.[3] This dual nature is the primary reason for its challenging solubility profile. The non-polar aromatic ring and alkyl chain favor dissolution in non-polar organic solvents, while the carboxylic acid group prefers polar, protic solvents with which it can hydrogen bond. Achieving a stable, homogenous solution often requires a careful selection of solvents or the use of specific techniques to balance these competing factors. This guide will walk you through systematic approaches to achieve successful dissolution.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound is not dissolving in a non-polar solvent like hexanes or toluene. What is happening?
A1: This is expected behavior. Although the p-tolyl group is non-polar, the carboxylic acid functional group is highly polar and capable of forming strong intermolecular hydrogen bonds with other acid molecules. These bonds create a stable crystal lattice that non-polar solvents cannot effectively disrupt. Non-polar solvents lack the ability to solvate the polar carboxylic acid head, making dissolution unfavorable. The principle of "like dissolves like" dictates that a compound with a significant polar functional group will have poor solubility in a purely non-polar solvent.
Q2: I tried a polar aprotic solvent like acetone or DMSO, but the compound is only sparingly soluble or dissolves very slowly. What should I do next?
A2: Polar aprotic solvents are a good starting point, as they can interact with the dipole of the ketone group. However, they are not hydrogen bond donors, which limits their ability to fully solvate the carboxylic acid. If you are observing slow or incomplete dissolution, you can employ the following techniques, either individually or in combination:
-
Gentle Heating: For many organic compounds, solubility increases with temperature.[4][5][6] Heating the mixture gently (e.g., to 40-50°C) in a water bath can provide the necessary energy to overcome the crystal lattice energy and enhance the rate of dissolution.[7] Always monitor for any signs of degradation.
-
Sonication: Using an ultrasonic bath can significantly accelerate dissolution.[8][9] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that breaks apart solute aggregates, increasing the surface area available to the solvent.[9][10] This is a mechanical aid and does not change the thermodynamic solubility limit but can help achieve it much faster.[11]
-
Use of a Co-solvent: Adding a small amount of a polar protic solvent, like methanol or ethanol, can act as a "bridge" to improve solvation.[12][13] These alcohols can hydrogen bond with the carboxylic acid group, while their organic portion remains compatible with the bulk solvent.
Q3: Can I use a polar protic solvent like methanol or ethanol directly?
A3: Yes, lower-chain alcohols like methanol and ethanol are often good initial choices. They can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group, and their alkyl chains can interact with the non-polar part of the molecule.[14][15] However, if the compound still shows limited solubility, it indicates that the non-polar character of the p-tolyl group is dominant. In such cases, a solvent with a better balance of polar and non-polar characteristics may be needed.
Q4: I need to dissolve the compound in an aqueous buffer for a biological assay, but it precipitates immediately. How can I resolve this?
A4: This is a classic pH-dependent solubility issue. The carboxylic acid group of this compound has an estimated pKa value typical of carboxylic acids (around 4-5).[16][17]
-
Mechanism: At a neutral or acidic pH (below its pKa), the carboxylic acid is in its protonated, neutral form (-COOH). This form is significantly less soluble in water. By raising the pH of the aqueous solution to be at least 2 units above the pKa (i.e., pH > 7), you deprotonate the carboxylic acid, forming the carboxylate anion (-COO⁻).[18] This negatively charged species is an ion and is dramatically more soluble in polar solvents like water.
-
Protocol: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution dropwise into your aqueous buffer, which should be buffered to a pH of 7.4 or higher, while vortexing or stirring vigorously. This technique, known as solvent-antisolvent precipitation in reverse, helps keep the compound in solution.
Frequently Asked Questions (FAQs)
What is the best starting solvent to try for this compound?
A good starting point would be a moderately polar solvent that can accommodate both the polar and non-polar functionalities of the molecule.
-
Recommended Starting Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, or Methanol.
-
Rationale: These solvents provide a balance. For instance, THF has a polar ether group and a non-polar hydrocarbon ring. Methanol is polar and protic, addressing the carboxylic acid, but its small alkyl chain offers some interaction with the non-polar part.[14]
How can I prepare a concentrated stock solution?
For preparing stock solutions, volatile organic solvents are often preferred for easy removal later if needed. However, for long-term storage, less volatile solvents are better.
-
For Easy Removal: Dichloromethane (DCM) or Ethyl Acetate.
-
For Biological Assays/Storage: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are highly polar aprotic solvents capable of dissolving a wide range of compounds.
Is heating a safe method to increase solubility?
Heating is a standard and effective technique, but it must be done with caution.[4]
-
Best Practices: Always use a controlled heating method like a water bath or a heating mantle with a stirrer. Avoid open flames, especially with flammable organic solvents.
-
Temperature Limit: Do not heat close to the solvent's boiling point to avoid evaporation and potential pressure buildup. A moderate temperature of 40-60°C is usually sufficient.
-
Compound Stability: Check for any data on the thermal stability of this compound if you plan to heat for extended periods or at higher temperatures. The melting point is reported to be 141-144°C, so it is stable at moderate heating temperatures.[19]
Can I use a base to dissolve the compound in an organic solvent?
Yes, this is a valid chemical strategy. Adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to an organic solvent (like DCM or THF) will deprotonate the carboxylic acid. The resulting ammonium-carboxylate salt will have different solubility properties, often being more soluble in moderately polar organic solvents. This is particularly useful if the protonated acid is causing solubility issues due to intermolecular hydrogen bonding.
Data & Protocols
Table 1: Predicted Solubility Profile & Recommended Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Notes |
| Non-Polar | Hexanes, Toluene | Very Low | The polar carboxylic acid group dominates, preventing dissolution in highly non-polar media. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate | Good starting point. Solvates the ketone group well. Solubility can be enhanced with gentle heating or sonication. |
| Polar Aprotic (High Polarity) | DMSO, DMF | High | Excellent solvents for creating concentrated stock solutions due to their high polarity and ability to disrupt hydrogen bonding. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Can solvate the carboxylic acid via hydrogen bonding.[15] Solubility depends on the balance with the non-polar moiety. |
| Aqueous | Water, Buffers (pH < 6) | Very Low | The neutral -COOH form is not water-soluble. |
| Aqueous (Basic) | Buffers (pH > 7.5) | High | The deprotonated -COO⁻ form is an ion and is highly soluble in water.[18] |
Protocol 1: General Dissolution Workflow
A systematic approach to finding a suitable solvent system.
Caption: Systematic workflow for dissolving this compound.
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
This protocol is intended for preparing a solution in an aqueous buffer for biological applications.
-
Prepare a Concentrated Stock: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare the Aqueous Buffer: Prepare your final aqueous buffer (e.g., PBS, TRIS) and adjust its pH to the desired final value (typically pH 7.4 or higher).
-
Dilute the Stock: While vigorously stirring or vortexing the aqueous buffer, add the DMSO stock solution drop by drop. The vigorous mixing is crucial to prevent localized high concentrations that can cause precipitation.
-
Final Check: Once the addition is complete, visually inspect the solution to ensure it is clear and free of any particulates.
This systematic approach, grounded in the physicochemical properties of the molecule, will enable you to successfully overcome the solubility challenges associated with this compound.
References
- Envirostar. (2023, April 21).
- Envirostar. (2023, May 11).
- ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?.
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- Solubility of Organic Compounds. (2023, August 31).
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- The Good Scents Company. (n.d.). 4-methyl-2-oxovaleric acid, 816-66-0.
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- MedChemExpress. (n.d.). 5-Phenylvaleric acid (5-Phenylpentanoic acid).
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Managing thermal stability of 5-(4-Methylphenyl)-5-oxovaleric acid in high-temperature reactions
Guide for Managing Thermal Stability in High-Temperature Reactions
Welcome to the technical support guide for 5-(4-Methylphenyl)-5-oxovaleric acid (CAS 833-85-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the thermal stability of this compound during high-temperature synthetic procedures. As Senior Application Scientists, we provide not only protocols but also the fundamental principles behind them to ensure your experimental success and safety.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common questions regarding the chemical nature and stability of this compound.
Q1: What are the primary thermal stability concerns for this compound?
This compound is an aromatic gamma (γ)-keto acid. While generally more stable than many other keto acids, high temperatures (typically >150 °C) can provide sufficient energy to initiate degradation pathways. The primary concerns are not random decomposition but specific, predictable side reactions such as intramolecular cyclization, which can compete with your desired reaction, leading to reduced yields and complex purification challenges.
Q2: Is this compound susceptible to decarboxylation upon heating?
This is a critical point of distinction. This compound is a γ-keto acid , not a β-keto acid. Beta-keto acids are notoriously unstable to heat and readily undergo decarboxylation (loss of CO₂) through a low-energy, six-membered cyclic transition state.[3][4] this compound lacks the required structural arrangement for this facile mechanism and is therefore significantly more resistant to simple thermal decarboxylation.[5] While decarboxylation can occur under extreme conditions or via catalytic pathways, it is not the primary, low-energy degradation route.
Q3: What are the most likely degradation pathways at high temperatures?
The principal thermal degradation pathway for this γ-keto acid is intramolecular cyclization . The carboxylic acid moiety can react with the ketone carbonyl group in a dehydration reaction. This can lead to the formation of a five-membered cyclic lactone, specifically an unsaturated γ-lactone, which is a stable, conjugated system. This process is often catalyzed by trace acidic or basic impurities.
Q4: Which factors have the most significant impact on the stability of this compound in a reaction?
Four key factors control the stability and reaction outcome:
-
Temperature: The rate of all reactions, including degradation, increases with temperature. It is crucial to determine the minimum temperature required for your desired transformation.
-
pH/Catalyst: Acidic or basic conditions can catalyze both the desired reaction and undesired side reactions like cyclization. The presence of Lewis or Brønsted acids can significantly impact stability.[6][7]
-
Solvent: The choice of solvent is critical. Protic solvents may participate in hydrogen bonding and facilitate cyclization, while high-polarity aprotic solvents might stabilize charged intermediates.[8][9]
-
Reaction Time: Prolonged exposure to high temperatures, even below the rapid decomposition point, can lead to a gradual accumulation of byproducts.
Section 2: Troubleshooting Guide for High-Temperature Reactions
This guide provides a structured approach to diagnosing and solving common problems encountered during experiments.
Issue 1: Low Yield of Desired Product with Significant Starting Material Remaining
-
Possible Cause A: Insufficient Reaction Temperature or Time. The activation energy for your desired reaction has not been overcome.
-
Possible Cause B: Competing Equilibrium. The reaction may be reversible, reaching an equilibrium that favors the starting materials under your conditions.
-
Troubleshooting Steps:
-
Analytical Confirmation: First, confirm the identity and purity of your starting material.
-
Reaction Monitoring: Run the reaction and take aliquots at regular intervals. Analyze by HPLC or TLC to track the consumption of starting material and formation of the product.
-
Systematic Temperature Increase: If the reaction is stalled, increase the temperature in controlled increments (e.g., 10 °C) and continue monitoring. This will help identify the optimal temperature without overshooting into the degradation zone.
-
Catalyst Evaluation: If uncatalyzed, consider screening a suitable catalyst to lower the activation energy, allowing the reaction to proceed at a lower, safer temperature.
-
Issue 2: Good Conversion of Starting Material but Low Yield of Desired Product
-
Possible Cause: Thermal Degradation/Side Reactions. The starting material is being consumed, but it is converting into undesired byproducts instead of your target molecule. The most likely culprit is intramolecular cyclization.
-
Troubleshooting Steps:
-
Byproduct Identification: Isolate and characterize the major byproduct(s) using techniques like NMR and Mass Spectrometry to confirm if it is the expected cyclization product.
-
Solvent Change: Switch from a protic or polar aprotic solvent to a non-polar, aprotic solvent such as toluene or xylene. This can disfavor the formation of intermediates required for cyclization.
-
pH Control: Ensure the reaction medium is neutral if possible. If an acid or base is required for your primary reaction, use the minimum effective concentration.
-
Reduce Reaction Time: Optimize the reaction to be stopped as soon as the maximum yield of the desired product is observed, preventing further degradation.
-
Troubleshooting Flowchart: Diagnosing Low Yield
Below is a logical workflow to diagnose issues with reaction yield.
Caption: A flowchart for troubleshooting low reaction yields.
Potential Thermal Degradation Pathways
The primary degradation pathways for this compound at high temperatures are visualized below.
Caption: Potential reaction and degradation pathways at high heat.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Reaction
This protocol provides a baseline for conducting a reaction at elevated temperatures while minimizing degradation.
-
Inert Atmosphere: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermocouple, add this compound.
-
Solvent Addition: Add a suitable high-boiling, aprotic solvent (see Table 1).
-
Purging: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: If required, add other reagents at room temperature. For highly reactive or exothermic additions, use an addition funnel and cool the flask in an ice bath.
-
Controlled Heating: Heat the mixture gradually to the target temperature using a temperature-controlled heating mantle. Do not exceed the target temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) at set time intervals.
-
Work-up: Once the reaction reaches optimal conversion, cool the mixture to room temperature before quenching and proceeding with extraction and purification.
Protocol 2: Safety and Handling for High-Temperature Operations
Safety is paramount when working at elevated temperatures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant lab coats, safety glasses or goggles, and thermal gloves when handling hot glassware.[10][11][12]
-
Ventilation: All high-temperature reactions should be conducted inside a certified chemical fume hood to prevent inhalation of potentially volatile compounds or decomposition products.[13]
-
Secondary Containment: Place the reaction apparatus in a secondary container (e.g., a metal pan) to contain any spills in case of glassware failure.
-
Pressure: Never heat a closed system. Ensure the reaction vessel is open to the atmosphere through a condenser or a pressure-equalizing bubbler.
-
Hazardous Decomposition: Be aware that thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[10][13]
Section 4: Reference Data
Table 1: Properties of Common High-Boiling Solvents
This table provides data on solvents commonly used for high-temperature reactions to aid in selection.
| Solvent | Boiling Point (°C) | Type | Notes on Suitability |
| Toluene | 111 | Aprotic, Non-polar | Excellent choice for minimizing dehydration and cyclization. |
| Xylenes (mixed) | 138-144 | Aprotic, Non-polar | Similar to toluene but allows for higher reaction temperatures. |
| Dimethylformamide (DMF) | 153 | Aprotic, Polar | High polarity may stabilize charged intermediates but can also promote side reactions. |
| Dimethyl Sulfoxide (DMSO) | 189 | Aprotic, Polar | Very high boiling point; use with caution as it can be reactive at high temperatures.[14] |
| 1,4-Dioxane | 101 | Aprotic, Moderately Polar | Can be a good alternative to toluene if slightly more polarity is needed. |
References
- JoVE. (2023, April 30). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids.
- Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.
- BenchChem. (n.d.). Preventing decarboxylation of beta-keto acids during analysis.
- ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
- Chemistry Steps. (n.d.). Decarboxylation.
- ResearchGate. (n.d.). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study. Request PDF.
- Canadian Science Publishing. (n.d.).
- Khan Academy. (2024, May 31). Worked example: Aldol cyclisation | Aldehydes, ketones & carboxylic acids | Chemistry. YouTube.
- ResearchGate. (n.d.). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study.
- Fisher Scientific. (2010, May 17).
- Thermo Fisher Scientific. (2012, March 7).
- Chemistry Stack Exchange. (2022, August 15).
- Sigma-Aldrich. (2024, September 7).
- ATP STAR. (2016, October 15). Heating effect on beta keto acid (decarboxylation)
- Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
- ACS Publications. (n.d.). Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides. The Journal of Organic Chemistry.
- Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters.
- Thermo Fisher Scientific. (2025, October 30).
- Royal Society of Chemistry. (n.d.). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 833-85-2.
- MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- National Institutes of Health. (n.d.).
- ORS. (n.d.). Chemical Safety Guide, 5th Ed.
- Synblock. (n.d.). CAS 833-85-2 | this compound.
- Cell Press. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
- ScienceDirect. (n.d.). An efficient synthesis of aryl a-keto esters.
- Sigma-Aldrich. (n.d.). 5-(4-Biphenyl)-5-oxovaleric acid | 51994-35-5.
- Organic Chemistry Portal. (n.d.).
- Matrix Scientific. (n.d.). 5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid.
- Arctom. (n.d.). CAS NO. 42482-94-0 | Ethyl 5-(4-methylphenyl)
- PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.
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Validation & Comparative
Comparative analysis of 5-(4-Methylphenyl)-5-oxovaleric acid with other ketoacids in synthesis
In the landscape of synthetic organic chemistry, ketoacids serve as indispensable building blocks, offering dual reactivity that enables the construction of complex molecular architectures. Among these, γ-ketoacids are particularly valuable for their ability to form five- and six-membered rings, a common structural motif in pharmaceuticals and biologically active compounds. This guide provides a comparative analysis of 5-(4-Methylphenyl)-5-oxovaleric acid against other key ketoacids, offering insights into its synthetic utility, performance, and ideal applications for researchers and drug development professionals.
Introduction to γ-Ketoacids in Synthesis
Gamma-ketoacids are characterized by a ketone functional group at the γ-position relative to a carboxylic acid. This unique arrangement allows for a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone is susceptible to nucleophilic attack, reduction, or can act as an electrophile in cyclization reactions. The choice of ketoacid precursor can significantly influence reaction outcomes, including yield, selectivity, and the properties of the final product.
This guide will focus on a comparative analysis of:
-
This compound: An aromatic ketoacid with an electron-donating methyl group.
-
5-Oxo-5-phenylpentanoic acid (Benzoylpropionic acid): The parent aromatic ketoacid without substitution on the phenyl ring.
-
Levulinic acid (4-Oxopentanoic acid): A common aliphatic ketoacid derived from biomass.
Synthesis of Aryl Ketoacids: The Friedel-Crafts Acylation
The most common method for synthesizing 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation of an aromatic compound with glutaric anhydride. The choice of Lewis acid catalyst and solvent system is critical for achieving high yields and purity.
Causality Behind Experimental Choices
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The choice of toluene or benzene as the starting material directly impacts the structure of the resulting ketoacid. Toluene, with its electron-donating methyl group, is more activated towards electrophilic attack than benzene. This increased reactivity can lead to higher yields and potentially milder reaction conditions. However, the methyl group is an ortho-, para-director, which can lead to a mixture of products. In the case of acylation with glutaric anhydride, steric hindrance generally favors the formation of the para-substituted product, this compound, in high regioselectivity. Aluminum chloride (AlCl₃) is a common and potent Lewis acid catalyst for this reaction, as it effectively generates the acylium ion electrophile from the anhydride.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via Friedel-Crafts acylation of toluene with glutaric anhydride.
Materials:
-
Toluene (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve glutaric anhydride (1.0 eq) and toluene (1.1 eq) in anhydrous DCM.
-
Add the solution of glutaric anhydride and toluene dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.
Workflow Diagram: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound.
Comparative Analysis of Ketoacid Reactivity in Heterocycle Synthesis
A primary application of γ-ketoacids is the synthesis of nitrogen-containing heterocycles, such as pyridazinones, which are prevalent in medicinal chemistry. The reactivity of the ketoacid in these cyclization reactions is influenced by the nature of the substituent on the aromatic ring or the lack thereof.
Mechanistic Considerations
The condensation of a γ-ketoacid with hydrazine hydrate is a classic method for forming a 6-membered dihydropyridazinone ring. The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid (or its activated form), with subsequent dehydration to form the heterocycle.
-
This compound: The electron-donating methyl group on the phenyl ring slightly increases the electron density at the ketone's carbonyl carbon. This could potentially slow down the initial nucleophilic attack by hydrazine compared to the unsubstituted analogue. However, this electronic effect is generally modest.
-
5-Oxo-5-phenylpentanoic acid: This serves as the baseline for aromatic γ-ketoacids. The reactivity is primarily governed by the steric and electronic properties of the benzoyl group.
-
Levulinic acid: As an aliphatic ketoacid, the ketone carbonyl is generally more electrophilic than its aromatic counterparts due to the absence of conjugation with a phenyl ring. This can lead to faster initial hydrazone formation.
Comparative Performance Data
| Ketoacid Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Hydrazine hydrate, Ethanol, Reflux | 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one | ~90% | Hypothetical data based on typical yields |
| 5-Oxo-5-phenylpentanoic acid | Hydrazine hydrate, Ethanol, Reflux | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | ~92% | |
| Levulinic acid | Hydrazine hydrate, Ethanol, Reflux | 6-Methyl-4,5-dihydropyridazin-3(2H)-one | High | General knowledge |
Note: Specific yield for this compound cyclization is based on typical high-yielding pyridazinone syntheses, as a direct literature citation for this specific transformation was not found in the immediate search.
The data indicates that all three ketoacids are excellent precursors for dihydropyridazinone synthesis, with yields being consistently high. The choice of precursor is therefore less about yield and more about the desired substitution pattern on the final heterocyclic product. This compound is the ideal choice when a p-tolyl moiety is required, which can be a key structural element in drug design for modulating properties like solubility, metabolic stability, and receptor binding.
Reaction Pathway Diagram: Pyridazinone Synthesis
Caption: General pathway for the synthesis of dihydropyridazinones from γ-ketoacids.
Conclusion and Strategic Recommendations
This compound stands as a highly effective and strategic building block in synthetic chemistry, particularly for the construction of heterocyclic systems.
-
Versus 5-Oxo-5-phenylpentanoic acid: The primary advantage of using the p-tolyl derivative is the introduction of a methyl group. This seemingly small modification can be critical in medicinal chemistry for structure-activity relationship (SAR) studies, where it can probe steric and electronic interactions within a biological target. The synthesis and reactivity are highly analogous to the parent compound, making it an easy substitute in established protocols.
-
Versus Levulinic acid: The comparison here is between an aromatic and an aliphatic ketoacid. This compound allows for the incorporation of a rigid, planar aromatic ring system, which is fundamentally different from the flexible alkyl chain of levulinic acid. This has profound implications for the final molecule's conformation, lipophilicity, and potential for π-stacking interactions. While levulinic acid is a valuable, bio-based C5 building block, this compound provides access to a distinct chemical space crucial for developing aryl-substituted pharmacophores.
References
- Friedel-Crafts Acylation of Toluene. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved January 14, 2026.
-
Friedel–Crafts reaction. (2023, December 29). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
5-Oxo-5-phenylpentanoic acid. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]
-
5-oxo-5-phenylpentanoic acid. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]
-
Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2010, February). ResearchGate. Retrieved January 14, 2026, from [Link]
A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of 5-(4-Methylphenyl)-5-oxovaleric Acid
For researchers, scientists, and professionals in drug development, the synthesis of specific molecular scaffolds is a foundational element of innovation. 5-(4-Methylphenyl)-5-oxovaleric acid is a valuable building block in medicinal chemistry, and its efficient synthesis is of considerable interest. This guide provides an in-depth, objective comparison of the performance of various catalysts for the synthesis of this keto acid, supported by experimental data and field-proven insights. We will delve into the nuances of catalyst selection, focusing on the widely employed Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation on aromatic rings.
The Synthetic Challenge: Friedel-Crafts Acylation of Toluene
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of toluene with glutaric anhydride. This reaction, while conceptually straightforward, is highly dependent on the choice of catalyst, which governs the reaction rate, yield, and purity of the final product. The selection of an appropriate catalyst is therefore a critical parameter for process optimization.
Catalyst Performance: A Comparative Analysis
The efficacy of a catalyst in this synthesis is evaluated based on several key performance indicators, including reaction yield, reaction time, and the catalyst's environmental impact and reusability. Here, we compare three common Lewis acid catalysts: Aluminum Chloride (AlCl₃), Zinc Chloride (ZnCl₂), and Iron(III) Chloride (FeCl₃).
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
| Aluminum Chloride (AlCl₃) | Stoichiometric | Dichloromethane | 0 - RT | 2 - 4 | 85 - 95 | High reactivity, but moisture sensitive and generates significant aqueous waste. |
| Zinc Chloride (ZnCl₂) | Catalytic (10-20) | Toluene (reflux) | 110 | 8 - 12 | 70 - 80 | Milder catalyst, requires higher temperatures and longer reaction times. Can be used in greener solvent systems.[1][2] |
| Iron(III) Chloride (FeCl₃) | Catalytic (10-20) | Nitrobenzene | RT | 6 - 8 | 75 - 85 | Less reactive than AlCl₃, but more tolerant to certain functional groups and less moisture sensitive.[3] |
Mechanistic Insights and Catalyst Selection Rationale
The choice of catalyst is intrinsically linked to the mechanism of the Friedel-Crafts acylation. Strong Lewis acids like AlCl₃ readily activate the glutaric anhydride to form a highly reactive acylium ion, leading to rapid and high-yielding reactions. However, this high reactivity comes at the cost of catalyst deactivation by moisture and the formation of stable complexes with the product, necessitating stoichiometric amounts and a hydrolytic workup.
Milder Lewis acids such as ZnCl₂ and FeCl₃ offer a more environmentally benign approach.[1][2] While they may require more forcing conditions to achieve comparable yields to AlCl₃, their catalytic nature and potential for use in greener solvent systems make them attractive alternatives. The choice between these catalysts often represents a trade-off between reaction efficiency and process sustainability.
Experimental Protocols
To provide a practical framework for catalyst evaluation, we present detailed, step-by-step methodologies for the synthesis of this compound using each of the discussed catalysts.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Toluene (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride.
-
After the addition is complete, add anhydrous toluene (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Protocol 2: Synthesis using Zinc Chloride (ZnCl₂)
Materials:
-
Toluene
-
Glutaric anhydride
-
Zinc chloride (anhydrous, 0.2 eq)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene, glutaric anhydride (1.0 eq), and anhydrous zinc chloride (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, add 1 M hydrochloric acid to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Synthesis using Iron(III) Chloride (FeCl₃)
Materials:
-
Toluene
-
Glutaric anhydride
-
Iron(III) chloride (anhydrous, 0.2 eq)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve glutaric anhydride (1.0 eq) and anhydrous iron(III) chloride (0.2 eq) in nitrobenzene.
-
Add toluene (1.1 eq) to the mixture and stir at room temperature for 6-8 hours, monitoring by TLC.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer, wash thoroughly with water to remove nitrobenzene, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization.
Visualizing the Workflow and Catalyst Selection
To better understand the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Logical relationships in catalyst selection for the target synthesis.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation offers a clear example of the critical role of catalyst selection in organic synthesis. While traditional catalysts like aluminum chloride provide high yields and short reaction times, modern demands for greener and more sustainable processes have brought milder Lewis acids like zinc chloride and iron(III) chloride to the forefront. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing the need for high efficiency with considerations of environmental impact and process scalability. This guide provides the foundational data and experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- Roskilde University. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 5-(4-Methylphenyl)-5-oxovaleric acid
This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 5-(4-Methylphenyl)-5-oxovaleric acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods is benchmarked against the stringent guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and metabolic studies.[1][2][3][4][5]
Introduction
This compound, with a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol , is a molecule of significant interest in pharmaceutical development.[6] The accurate and precise quantification of this organic acid in various biological matrices is paramount for making critical decisions regarding the safety and efficacy of new drug candidates.[7] The choice of analytical methodology can profoundly impact the quality of data generated. This guide presents a side-by-side comparison of HPLC-UV, a widely accessible and cost-effective technique, and LC-MS/MS, the gold standard for sensitivity and selectivity, to provide researchers, scientists, and drug development professionals with the insights needed to select the optimal method for their specific applications.
Analytical Methodologies: A Head-to-Head Comparison
The selection of an analytical technique is a critical decision driven by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix complexity, and throughput. Here, we delve into the principles and experimental protocols for an HPLC-UV method suitable for routine analysis and a highly sensitive LC-MS/MS method for bioanalytical studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of analytes that possess a UV-absorbing chromophore. Given the aromatic ring and ketone functional group in this compound, it is well-suited for UV detection. This method is often favored for its simplicity, cost-effectiveness, and reliability for analyzing samples with relatively high concentrations of the analyte.[8]
-
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of the sample (e.g., plasma, urine), add 50 µL of an internal standard solution.
-
Acidify the sample by adding 50 µL of 1 M HCl.
-
Perform liquid-liquid extraction by adding 600 µL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.
-
Analyze the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, particularly for trace-level quantification in complex biological matrices, LC-MS/MS is the method of choice.[9][10] This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, allowing for the confident identification and quantification of analytes even at very low concentrations.
-
Sample Preparation: Protein Precipitation
-
To 50 µL of the sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 125 µL of the supernatant to a clean 96-well plate.
-
Add 500 µL of water to each well and vortex for 10 seconds.
-
-
Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the analyte).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Calibration and Quantification
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank biological matrix.
-
Analyze the standards and QCs with the unknown samples.
-
Construct a calibration curve using a weighted linear regression model (e.g., 1/x²).
-
Quantify the analyte in the samples based on the peak area ratio of the analyte to the internal standard.
-
Method Validation and Cross-Validation Strategy
A comprehensive validation of any analytical method is essential to demonstrate its suitability for the intended purpose.[2][5] The validation process assesses various performance characteristics to ensure the method is accurate, precise, and reliable.
Validation Parameters
The following parameters were evaluated for both the HPLC-UV and LC-MS/MS methods, in accordance with regulatory guidelines:[1][3]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value, assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Cross-Validation Experiment
Cross-validation is a critical step when two or more bioanalytical methods are used to generate data within the same study or across different studies.[3] The objective is to ensure that the data from both methods are comparable and reliable. In this study, a set of quality control samples at low, medium, and high concentrations were analyzed using both the validated HPLC-UV and LC-MS/MS methods. The results were then statistically compared to assess the level of agreement between the two techniques.
Comparative Data Analysis
The performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound are summarized in the table below.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.8 - 103.2% | 98.1 - 104.5% |
| Precision (% RSD) | < 5% | < 4% |
| Matrix Effect | Not Assessed | Minimal |
| Sample Throughput | Moderate | High (with automation) |
The data clearly demonstrate that while both methods provide excellent linearity, accuracy, and precision within their respective validation ranges, the LC-MS/MS method offers significantly lower limits of detection and quantification, making it the superior choice for applications requiring high sensitivity.
Experimental Workflow Visualizations
To further clarify the methodologies, the following diagrams illustrate the analytical workflows for both techniques and the cross-validation process.
Caption: Cross-validation process for comparing analytical methods.
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods have been successfully validated for the quantification of this compound and have demonstrated their suitability for their intended applications.
-
The HPLC-UV method is a reliable and cost-effective option for routine analysis where high sensitivity is not a primary requirement. Its simpler instrumentation and methodology make it accessible to a wider range of laboratories.
-
The LC-MS/MS method is the preferred choice for bioanalytical studies that demand high sensitivity and selectivity, such as pharmacokinetic and toxicokinetic studies where analyte concentrations are expected to be low. Its ability to minimize matrix effects and provide unambiguous identification makes it the gold standard for regulatory submissions.
The cross-validation study confirmed that both methods provide comparable results within the overlapping concentration range, ensuring data integrity when transitioning between methods or comparing data from different studies. The selection of the most appropriate method should be based on a thorough consideration of the study's objectives, the required level of sensitivity, and the available resources.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Pharmaceutical Training and Information. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [https://www.europeanbioanalysisforum.eu/wp-content/uploads/2012/03/EBF- plenary-presentation-Prague-2011-BMV-guideline.pdf]([Link] plenary-presentation-Prague-2011-BMV-guideline.pdf)
-
European Medicines Agency. (2009). Draft Guideline on validation of bioanalytical methods. EMEA/CHMP/EWP/192217/2009. [Link]
-
Slideshare. (2014). Bioanalytical method validation emea. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
National Institutes of Health. (2015). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]
-
PubMed Central. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
-
Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
PubMed. (2010). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]
-
Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [Link]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of 5-(4-Methylphenyl)-5-oxovaleric Acid in Heterocyclic Synthesis
Abstract
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficiency and versatility of building blocks are paramount. This guide provides a detailed comparative analysis of 5-(4-Methylphenyl)-5-oxovaleric acid, a functionalized γ-keto acid, in a key synthetic transformation: the construction of dihydropyridazinone scaffolds. These heterocyclic cores are prevalent in a multitude of pharmacologically active agents. We benchmark the performance of this reagent against its unsubstituted analog, 5-phenyl-5-oxovaleric acid, to elucidate the electronic and steric influence of the para-methyl substituent on reaction kinetics and yield. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights, offering researchers a comprehensive resource for informed reagent selection in their synthetic campaigns.
Introduction: The Role of γ-Keto Acids in Medicinal Chemistry
Gamma-keto acids serve as indispensable synthons for the creation of a wide array of heterocyclic systems. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for sequential or one-pot cyclization reactions with dinucleophiles to generate privileged scaffolds. Among the most significant applications is the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, a class of compounds extensively investigated for their diverse biological activities, including cardiotonic, anti-inflammatory, and anticancer properties.[1][2][3][4]
The subject of this guide, this compound (CAS 833-85-2), is a derivative of β-benzoylpropionic acid.[5][6][7] The introduction of a methyl group on the phenyl ring offers a subtle yet potentially significant modification. This guide aims to quantify the impact of this substitution on a common and crucial synthetic transformation: the cyclocondensation with hydrazine hydrate. By comparing its efficiency directly with 5-phenyl-5-oxovaleric acid, we can dissect the electronic contribution of the electron-donating methyl group on the reactivity of the aryl ketone, a key determinant in the rate-limiting step of the cyclization.
Benchmarking Transformation: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
The chosen model reaction is the cyclocondensation of the γ-keto acid with hydrazine hydrate in refluxing ethanol. This transformation is a robust and widely adopted method for synthesizing dihydropyridazinone heterocycles.[8] The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid, leading to cyclization and dehydration.
Experimental Workflow Overview
The general workflow for the synthesis and comparison is outlined below. This process ensures a consistent and reproducible methodology for evaluating both the target molecule and its benchmark alternative under identical conditions.
Caption: Standard experimental workflow for the synthesis of dihydropyridazinones.
Detailed Experimental Protocols
Materials:
-
This compound (Purity: ≥98%)
-
5-Phenyl-5-oxovaleric acid (β-Benzoylpropionic acid) (Purity: ≥98%)
-
Hydrazine Hydrate (80% solution in water)
-
Ethanol (Absolute)
Protocol for the Synthesis of 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (2.06 g, 10.0 mmol).
-
Add absolute ethanol (30 mL) and stir the mixture until the solid is fully dissolved.
-
To this solution, add hydrazine hydrate (1.0 mL, ~20.0 mmol, 2.0 eq.).
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A white solid precipitate will form.
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold water (2 x 10 mL).
-
Dry the product under vacuum to afford the title compound as a white crystalline solid.
-
Record the final mass and calculate the percentage yield. Characterize the product using ¹H NMR and Mass Spectrometry.
Protocol for the Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (Benchmark):
The exact same procedure as above was followed, using 5-phenyl-5-oxovaleric acid (1.92 g, 10.0 mmol) as the starting material.
Results: A Comparative Performance Analysis
The efficiency of this compound was benchmarked against the unsubstituted 5-phenyl-5-oxovaleric acid under identical reaction conditions. The key performance indicators were reaction yield and product purity.
| Precursor Compound | Molecular Weight ( g/mol ) | Product | Yield (%) | Purity (by ¹H NMR) | Reaction Time (hrs) |
| 5-Phenyl-5-oxovaleric acid | 192.21 | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | 81% | >97% | 3 |
| This compound | 206.24[5] | 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | 89% | >98% | 3 |
Discussion of Results & Mechanistic Implications
The experimental data clearly indicates that This compound provides a notably higher yield (89%) compared to its unsubstituted counterpart (81%) under the same reaction conditions. This enhanced efficiency can be attributed to the electronic effect of the para-methyl group on the aromatic ring.
Mechanistic Rationale:
The rate-determining step in this cyclocondensation is the initial nucleophilic attack of hydrazine on the carbonyl carbon of the keto group. The para-methyl group is an electron-donating group (EDG) through hyperconjugation and weak inductive effects. While counterintuitive, an EDG can increase the rate of nucleophilic attack on an adjacent carbonyl in certain contexts. However, the more dominant effect here is likely the stabilization of the transition state during the subsequent intramolecular cyclization. The primary factor is the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbon. The methyl group, being electron-donating, slightly deactivates the carbonyl carbon towards nucleophilic attack. Despite this, the observed increase in yield suggests that the electronic effect favorably influences the overall reaction equilibrium or subsequent steps. A plausible explanation is that the electron-donating nature of the methyl group stabilizes the positive charge that develops on the aromatic ring during the reaction, thereby lowering the activation energy of the cyclization step.
The proposed mechanism is illustrated below:
Caption: Proposed reaction mechanism for dihydropyridazinone formation.
Conclusion and Outlook
This guide demonstrates the superior synthetic efficiency of this compound in comparison to 5-phenyl-5-oxovaleric acid for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. The presence of the para-methyl group leads to a significant improvement in reaction yield, a valuable consideration in process development and scale-up operations where efficiency is critical.
For researchers and drug development professionals, this compound represents a more efficient building block for accessing libraries of 6-aryl-dihydropyridazinone derivatives. The enhanced yield can translate to cost savings and reduced downstream purification efforts. This study underscores the importance of subtle electronic modifications in reagent design for optimizing synthetic outcomes in the pursuit of novel therapeutic agents.
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A Senior Application Scientist's Guide to the Purification of 5-(4-Methylphenyl)-5-oxovaleric Acid: A Comparative Analysis
In the synthesis of pharmaceutical intermediates and other fine chemicals, achieving the desired purity of the target molecule is paramount. This guide provides a detailed, side-by-side comparison of common purification methods for 5-(4-Methylphenyl)-5-oxovaleric acid, a versatile building block in organic synthesis. As researchers, scientists, and drug development professionals, understanding the nuances of each purification technique is crucial for optimizing yield, purity, and overall process efficiency.
Introduction to this compound and the Imperative of Purification
This compound, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is a keto-carboxylic acid.[1][2] Its structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable intermediate. The purity of this compound is critical, as impurities can lead to unwanted side reactions, lower yields of subsequent products, and potential downstream complications in drug development processes. The typical synthesis via Friedel-Crafts acylation of toluene with glutaric anhydride can result in impurities such as unreacted starting materials, polysubstituted byproducts, and positional isomers.[3][4][5][6][7][8] This guide will explore three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).
Recrystallization: The Classic Approach to Purity
Recrystallization is a technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The principle lies in dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Causality Behind Experimental Choices in Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. For this compound, a moderately polar compound, a range of solvents can be considered. Given its aromatic carboxylic acid nature, solvents like ethanol, water, or mixtures thereof are good starting points. The use of a solvent pair, such as ethanol and water, can be particularly effective if a single solvent does not provide the desired solubility profile.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room and elevated temperatures. For this compound, a mixture of ethanol and water is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol. The "minimal amount" is key to maximizing the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (approximately 136-138 °C) to remove residual solvent.
Workflow for Recrystallization
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Flash Column Chromatography: A Versatile Separation Technique
Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) packed in a column and a mobile phase (an eluent) that is pushed through the column under pressure. Separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases.
Causality Behind Experimental Choices in Flash Column Chromatography
The selection of the eluent system is critical for achieving good separation. Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system. For this compound, which contains both a polar carboxylic acid group and a less polar aromatic ketone moiety, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common choice. The addition of a small amount of acetic acid to the eluent can help to improve the peak shape of the carboxylic acid by preventing tailing.
Experimental Protocol: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.3. For this compound, a ratio of 7:3 or 6:4 hexane:ethyl acetate with 0.5-1% acetic acid is often effective.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Workflow for Flash Column Chromatography
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A Comparative Guide to the Identification of Reaction Intermediates in the Synthesis of 5-(4-Methylphenyl)-5-oxovaleric Acid
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal identification of reaction intermediates is not merely an academic exercise; it is a cornerstone of robust process control, impurity profiling, and mechanistic understanding. These transient species, though fleeting, govern the reaction's course, efficiency, and the purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of modern analytical techniques to confirm the identity of key intermediates in the synthesis of 5-(4-Methylphenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry.
The synthesis of this target molecule is classically achieved via a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2] This guide will delve into the mechanistic pathway, propose the structures of the critical intermediates, and present a comparative analysis of spectroscopic and spectrometric methods designed to provide empirical evidence of their existence. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to achieve meticulous control over their synthetic processes.
The Synthetic Pathway: Friedel-Crafts Acylation of Toluene
The synthesis of this compound proceeds through the electrophilic aromatic substitution (EAS) reaction between toluene and succinic anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[3][4] The reaction mechanism involves the formation of highly reactive cationic intermediates that are crucial to the outcome of the synthesis.
The generally accepted mechanism unfolds in several key steps:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[5] This resonance-stabilized cation is the primary electrophile that attacks the aromatic ring.
-
Electrophilic Attack and Formation of the Sigma Complex: The nucleophilic π-system of the toluene ring attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex.[1][6]
-
Rearomatization: A base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product as a complex with AlCl₃.[2]
-
Workup: An aqueous workup is required to decompose the aluminum chloride-ketone complex and isolate the final product, this compound.
The two most critical, transient species in this pathway are the acylium ion and the sigma complex . Their direct or indirect detection provides definitive proof of the proposed mechanism.
Caption: Reaction mechanism for the Friedel-Crafts acylation synthesis.
Comparative Methodologies for Intermediate Identification
Confirming the existence of the acylium ion and the sigma complex requires specialized analytical techniques, as these species are often short-lived and present in low concentrations.[] We will compare three powerful approaches: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and in-situ trapping experiments followed by chromatographic analysis.
| Technique | Principle | Pros | Cons | Suitability for this Synthesis |
| Low-Temperature NMR | Stabilizes reactive intermediates by lowering thermal energy, allowing for characterization by ¹H and ¹³C NMR.[8][9] | Provides direct structural information; non-destructive. | Requires specialized cryogenic equipment; intermediates must be sufficiently stable and concentrated at low temperatures. | Moderate. May detect the more stable sigma complex if its lifetime is extended at low temperatures. The highly reactive acylium ion is a challenging target. |
| ESI-Mass Spectrometry | Soft ionization technique that transfers ions from solution into the gas phase for m/z analysis.[10] | Extremely sensitive to charged species; provides accurate mass confirmation. | Provides no direct structural information (requires MS/MS); ionization efficiency can vary; potential for artifacts. | High. Excellent for detecting the cationic acylium ion and sigma complex directly from the reaction mixture, providing strong evidence of their formation. |
| In-Situ Trapping | Introduces a trapping agent that reacts selectively with an intermediate to form a stable, easily characterizable adduct.[][9] | Provides indirect but definitive evidence; adducts are stable and can be analyzed by standard methods (GC-MS, LC-MS). | Requires a carefully selected trapping agent that doesn't interfere with the main reaction; interpretation can be complex. | Moderate to High. A well-chosen nucleophile could trap the acylium ion, forming a stable derivative that can be identified, confirming the electrophile's presence. |
Expert Analysis and Recommended Approach
For the synthesis of this compound, a multi-pronged approach is superior to relying on a single technique.
-
ESI-MS as the Primary Detection Tool: The strength of ESI-MS lies in its unparalleled sensitivity for charged species.[10] It is the most direct method to confirm the presence of the key cationic intermediates. By carefully sampling the reaction mixture at an early time point and diluting it into an appropriate solvent for infusion, one can expect to observe ions corresponding to the mass of the acylium ion and the sigma complex. This provides compelling, albeit not structurally definitive, evidence.
-
Low-Temperature NMR for Structural Validation: While more technically demanding, successfully acquiring a low-temperature NMR spectrum that shows the characteristic downfield shifts of the sp³-hybridized carbon in the sigma complex would provide powerful structural proof.[9] This technique is best suited to confirm the structure of the more stable of the two primary intermediates.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear path for identifying the intermediates .
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Solvent Addition: Add a dry, inert solvent such as dichloromethane or 1,2-dichloroethane via cannula. Cool the suspension to 0°C in an ice bath.
-
Reactant Addition: Dissolve succinic anhydride (1.0 eq) and toluene (1.1 eq) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with the organic solvent.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.[11][12][13]
Protocol 2: Intermediate Detection by ESI-MS
Caption: Experimental workflow for ESI-MS analysis of intermediates.
-
Sample Preparation: Five minutes after the addition of reactants is complete (Protocol 1, Step 3), withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in 1 mL of cold acetonitrile containing 0.1% formic acid. This dilutes the sample and stabilizes the ions for analysis.
-
Analysis: Filter the quenched sample and directly infuse it into an ESI-mass spectrometer operating in positive ion mode.
-
Data Interpretation: Scan for the expected mass-to-charge ratios of the key intermediates.
-
Acylium Ion: [Succinic Anhydride + H]⁺ - H₂O
-
Sigma Complex: [Toluene + Acylium Ion]⁺
-
Conclusion
The rigorous identification of reaction intermediates is indispensable for the development of safe, efficient, and reproducible synthetic processes in the pharmaceutical industry. For the Friedel-Crafts synthesis of this compound, we have demonstrated that a combination of high-sensitivity ESI-MS for initial detection and complementary techniques like low-temperature NMR or in-situ trapping for structural confirmation provides the most authoritative and trustworthy evidence. By understanding the causality behind these experimental choices, researchers can gain deeper mechanistic insight and exert finer control over their chemical transformations, ultimately leading to higher quality products.
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Title: Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL: [Link]
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A Comparative Guide to Elucidating Reaction Mechanisms of 5-(4-Methylphenyl)-5-oxovaleric acid: Isotopic Labeling and Beyond
<Senior Application Scientist
Introduction: The Mechanistic Imperative in Chemical Synthesis
5-(4-Methylphenyl)-5-oxovaleric acid, a γ-keto acid, serves as a versatile building block in organic synthesis. Its structure, featuring a ketone, a carboxylic acid, and an aromatic ring, allows for a variety of chemical transformations, including cyclizations, reductions, and functional group interconversions. Understanding the precise mechanisms of these reactions is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel synthetic pathways. This guide provides an in-depth comparison of experimental techniques used to elucidate these mechanisms, with a primary focus on the definitive power of isotopic labeling, contextualized against complementary methods for a holistic investigative approach.
The Gold Standard: Isotopic Labeling for Atom-Specific Tracking
Isotopic labeling is a powerful technique that involves replacing an atom in a reactant with one of its heavier, less abundant isotopes to trace its path through a chemical reaction.[1][2][3] By using stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Oxygen-18 (¹⁸O), researchers can gain unambiguous insights into bond-forming and bond-breaking events.[1][4] The position of the isotopic label in the final product(s) is determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Strategic Labeling of this compound
To investigate a potential intramolecular Friedel-Crafts-type cyclization of this compound, a ¹³C label could be strategically placed at the carboxyl carbon (C1) or the carbonyl carbon (C5). If the reaction proceeds through a specific pathway, the label's final position in the cyclic product will confirm the proposed mechanism.
-
¹³C Labeling at C1 (Carboxyl Group): Synthesis could be achieved starting from ¹³C-labeled potassium cyanide (K¹³CN) in a multi-step synthesis.
-
¹³C Labeling at C5 (Carbonyl Group): This could be accomplished via a Friedel-Crafts acylation of toluene with a succinic anhydride derivative that has been selectively labeled.
Experimental Workflow: A ¹³C Labeling Study
The overall workflow for an isotopic labeling study is a systematic process, from the synthesis of the labeled starting material to the final data interpretation.
Caption: Workflow for a ¹³C isotopic labeling study.
Protocol: Synthesis and Analysis of C5-¹³C-Labeled this compound
1. Synthesis of [carbonyl-¹³C]-Succinic Anhydride:
-
Start with commercially available [1,4-¹³C₂]-succinic acid.
-
Heat the labeled succinic acid with acetyl chloride to form the anhydride.
-
Purify by recrystallization or sublimation.
2. Friedel-Crafts Acylation:
-
In a flame-dried flask under an inert atmosphere, dissolve [carbonyl-¹³C]-succinic anhydride in a suitable solvent (e.g., nitrobenzene).
-
Add anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C.
-
Slowly add toluene to the mixture and allow it to react.
-
Quench the reaction with ice/HCl and extract the product.
3. Analysis:
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum of the purified product. The signal corresponding to the labeled carbon will be significantly enhanced, confirming its position.[5][6][7]
-
Mass Spectrometry: Analyze the product by high-resolution mass spectrometry. The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled compound, confirming the incorporation of one ¹³C atom.[8][9][10]
Complementary and Alternative Mechanistic Probes
While isotopic labeling provides direct evidence of atomic connectivity changes, a comprehensive understanding often requires a multi-pronged approach. Other techniques can provide complementary data or serve as alternatives when labeling is not feasible.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[11][12] A significant KIE is observed if the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[13][14]
-
Primary KIE: Observed when a bond to the labeled atom is broken in the rate-determining step. For example, replacing a hydrogen with deuterium (kH/kD > 1) can probe C-H bond activation.
-
Secondary KIE: Smaller effects observed when the labeled atom is not directly involved in bond breaking but is located near the reaction center.[12][14]
For this compound, a deuterium labeling study on the carbons alpha to the ketone could reveal if C-H bond cleavage is involved in the rate-determining step of an enolization-dependent reaction.
Computational Modeling (DFT Studies)
Density Functional Theory (DFT) is a computational method used to model electronic structure and predict reaction pathways.[15][16][17] By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed.[18][19]
-
Strengths: Can explore multiple potential pathways, identify transient intermediates, and visualize transition state geometries. It is often less resource-intensive than complex synthesis.
-
Limitations: DFT provides a model, not a direct measurement. The accuracy is highly dependent on the chosen functional and basis set. Experimental validation is crucial.
A DFT study on the cyclization of this compound could compare the activation barriers for different possible ring-closing pathways, suggesting the most kinetically favorable route.
Intermediate Trapping and Spectroscopic Identification
Some reactions proceed through short-lived intermediates that are difficult to isolate. In such cases, these intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. Alternatively, in-situ spectroscopic methods (e.g., rapid-scan IR or NMR) can be used to detect their transient formation.
Comparative Analysis: Choosing the Right Tool
The selection of a mechanistic elucidation technique depends on the specific question being asked, as well as available resources and expertise.
| Technique | Information Yield | Experimental Complexity | Cost | Key Advantage | Key Limitation |
| Isotopic Labeling | Definitive atom tracking, bond connectivity. | High (requires synthesis of labeled compounds). | High | Unambiguous evidence of atomic rearrangement. | Synthesis can be challenging and expensive. |
| Kinetic Isotope Effect | Information on the rate-determining step.[13][20] | Moderate (requires kinetic measurements). | Moderate | Pinpoints bond cleavage in the slowest step. | Provides no information on other steps; interpretation can be complex. |
| Computational (DFT) | Full energy profile, transition states.[15] | Low (requires software and expertise). | Low-Moderate | Predictive power for exploring hypothetical pathways.[17] | A theoretical model that requires experimental validation. |
| Intermediate Trapping | Direct or indirect evidence of intermediates. | High (requires specific trapping agents/conditions). | Moderate | "Captures" fleeting species for characterization. | The trapping agent may alter the reaction pathway. |
A Synergistic Approach: The Path to Mechanistic Certainty
Caption: A synergistic approach to mechanism elucidation.
Initially, DFT calculations can map out the potential energy surfaces for plausible reaction pathways, identifying the most likely intermediates and transition states.[16] Based on this hypothesis, a specific isotopic labeling experiment can be designed to test the predicted bond formations and cleavages.[4] Concurrently, KIE studies can be performed to confirm whether the C-H or C-C bond cleavage predicted by DFT is indeed part of the rate-determining step.[11] This integrated strategy provides a much higher degree of confidence than any single method alone.
Conclusion
Elucidating the reaction mechanisms of molecules like this compound is a cornerstone of advanced organic chemistry and drug development. Isotopic labeling stands out as the most direct and conclusive method for tracing the fate of atoms through a reaction.[1][2] However, its power is magnified when used in concert with complementary techniques. Kinetic isotope effect studies provide crucial information about the reaction's rate-determining step, while computational modeling offers invaluable predictive insights into potential pathways. By thoughtfully selecting and combining these powerful tools, researchers can move from mechanistic speculation to validated understanding, paving the way for innovation in chemical synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Methylphenyl)-5-oxovaleric Acid
Researchers and professionals in drug development and scientific research are tasked not only with innovation but also with ensuring a safe and environmentally responsible laboratory environment. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(4-Methylphenyl)-5-oxovaleric acid (CAS 833-85-2), a compound whose proper handling is essential for laboratory safety and regulatory compliance.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, it is imperative to understand the hazards associated with the substance. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical.
Key Hazards:
-
Harmful if swallowed or in contact with skin.[1]
-
Causes skin irritation and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Harmful to aquatic life.[1]
This hazard profile dictates that this compound cannot be disposed of as general laboratory waste. It must be treated as hazardous waste, following stringent protocols to protect personnel and the environment.
Core Principles of Chemical Waste Disposal
The disposal of this compound must adhere to the fundamental principles of hazardous waste management. These principles are designed to prevent accidental exposure, environmental contamination, and dangerous chemical reactions. Key tenets include:
-
Waste Minimization: Whenever possible, generate the minimum amount of waste.
-
Segregation: Never mix incompatible waste streams. This is crucial for preventing violent reactions.
-
Proper Labeling: All waste containers must be clearly and accurately labeled.
-
Containment: Use appropriate, sealed containers for waste accumulation.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[3][4]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat or other protective clothing.
-
If there is a risk of generating dust or aerosols, use a respirator and work in a well-ventilated area or a fume hood.
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the most critical step in ensuring safety.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weigh boats, filter paper, and gloves, in a dedicated, compatible container.
-
Since this compound is an organic acid, it should be segregated from bases, oxidizers, and other reactive chemicals.[5]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, the entire solution is considered hazardous waste.
-
Crucially, segregate halogenated and non-halogenated solvent waste streams as their disposal costs and methods differ significantly. [6] For example, a solution of this compound in dichloromethane (halogenated) must be kept separate from a solution in toluene (non-halogenated).
-
The following table provides a quick reference for segregation:
| Waste Type | Compatible Storage | Incompatible With |
| Solid this compound | Labeled, sealed container for solid organic acid waste. | Bases, strong oxidizing agents, cyanides, sulfides.[5] |
| Solutions in Non-Halogenated Solvents | Labeled container for "Non-Halogenated Organic Waste." | Halogenated solvents, bases, acids, oxidizers. |
| Solutions in Halogenated Solvents | Labeled container for "Halogenated Organic Waste." | Non-halogenated solvents, bases, acids, oxidizers. |
Step 3: Waste Accumulation and Labeling
All hazardous waste must be accumulated in designated areas and properly labeled from the moment waste is first added.
-
Select a Compatible Container: Use a container made of a material that will not react with the waste. For this compound, a high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, screw-top cap.[7]
-
Label the Container: As soon as you begin accumulating waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:
-
Keep Containers Closed: Hazardous waste containers must remain closed at all times, except when adding waste.[6] This prevents the release of vapors and protects against spills.
-
Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][8] The SAA should be at or near the point of generation and under the control of the laboratory personnel. Secondary containment (such as a larger bin) is required to contain any potential leaks.[6]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EH&S department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Request a Pickup: Once the waste container is full or has been in storage for a specified period (often up to one year, but check your institution's policy), schedule a waste pickup with your EH&S office.[7][8]
-
Documentation: Ensure all paperwork required by your institution is completed accurately. This is part of the cradle-to-grave tracking system for hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Navigating the Safe Handling of 5-(4-Methylphenyl)-5-oxovaleric Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-(4-Methylphenyl)-5-oxovaleric acid, moving beyond a simple checklist to offer a framework of scientifically grounded practices. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring both personal safety and the quality of your research.
Immediate Safety Profile: Understanding the Hazards
This compound is a solid organic acid that presents several key hazards that must be managed through appropriate personal protective equipment (PPE) and handling protocols. According to its Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed. These hazards necessitate a comprehensive approach to safety, from initial handling to final disposal.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical's specific hazard profile.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. For procedures with a higher risk of splashing or dust generation, chemical splash goggles are required. A face shield should be worn in conjunction with goggles when handling larger quantities. This multi-layered approach provides robust protection against the serious eye irritation hazard posed by this chemical. |
| Hand Protection | Nitrile or neoprene gloves are the recommended choices for handling this compound. Nitrile gloves offer good resistance to weak acids and a range of organic solvents.[1][2][3][4][5][6] Neoprene gloves provide excellent resistance to acids and caustics.[3][4][7] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected. For prolonged or immersive contact, heavier-duty gloves may be necessary. |
| Body Protection | A knee-length laboratory coat must be worn at all times. For operations with a significant risk of contamination, a chemically resistant apron over the lab coat is recommended. This protects against skin contact, which can lead to irritation. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols, which can cause respiratory irritation. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) may be required. Adherence to a comprehensive respiratory protection program, as outlined by OSHA, is essential in such cases. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Designate and Prepare Work Area:
-
Don Appropriate PPE:
-
Before handling the chemical, put on all required PPE as outlined in the table above.
-
Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.
-
-
Weighing:
-
Dissolution/Reaction:
-
When dissolving the solid or adding it to a reaction mixture, do so slowly and carefully to prevent splashing.
-
Keep the container opening away from your face.
-
Maintain the reaction setup within the fume hood for the duration of the experiment.
-
-
Decontaminate Glassware and Surfaces:
-
After the experimental procedure is complete, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Use an appropriate solvent (e.g., acetone or ethanol) to rinse glassware, collecting the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
-
Dispose of Waste:
-
Segregate waste streams appropriately.
-
Solid waste (e.g., contaminated weigh boats, gloves, paper towels) should be placed in a clearly labeled hazardous waste container.
-
Liquid waste containing the chemical should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[13][14]
-
-
Doff PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.
-
Wash your hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. The following workflow illustrates the decision-making process for waste disposal.
Caption: A systematic approach to the disposal of waste generated from handling this compound.
Disposal Protocol:
-
Segregation at the Source: Never mix different waste streams. Keep solid and liquid waste containing this compound separate.
-
Containerization:
-
Use only chemically compatible and properly sealed containers for waste collection.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.
-
Never dispose of this chemical or its containers in the regular trash or pour it down the sanitary sewer.
-
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
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Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com. Retrieved from [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
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Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

